1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
Description
The exact mass of the compound 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-10(15)13(11(16)12-9)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFLMQCHNBGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione: Chemical Architecture, Synthesis, and Pharmacological Utility
Executive Summary
The compound 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (CAS: 786728-84-5) belongs to the parabanic acid (imidazolidine-2,4,5-trione) class of heterocyclic compounds [4]. Historically recognized as oxidation products of uric acid, parabanic acid derivatives have recently emerged as highly versatile pharmacophores in modern drug discovery. They serve as potent inhibitors of soluble epoxide hydrolase (sEH), tyrosyl-DNA phosphodiesterase 1 (TDP1), and cholinergic enzymes [1, 2, 3].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural biology, and synthetic methodologies associated with this specific cyclohexenyl-substituted trione. By understanding the causality behind its chemical behavior and biological interactions, researchers can leverage this scaffold for advanced therapeutic applications.
Physicochemical Profiling and Structural Data
The substitution of the imidazolidine-2,4,5-trione core with a lipophilic 2-cyclohex-1-en-1-ylethyl tail drastically alters the partition coefficient (LogP) of the molecule, enhancing its ability to cross biological membranes while retaining the high aqueous solubility inherent to the trione headgroup [1].
Table 1: Quantitative Physicochemical Properties [4]
| Property | Value | Structural Significance |
| Chemical Name | 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione | Defines the specific N1-substitution pattern. |
| CAS Registry Number | 786728-84-5 | Unique identifier for database indexing. |
| Molecular Formula | C₁₁H₁₄N₂O₃ | Balances the lipophilic tail with the polar core. |
| Molecular Weight | 222.24 g/mol | Highly favorable for lead optimization (Rule of 5 compliant). |
| SMILES String | C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O | Confirms the N3 position remains unsubstituted (H-bond donor). |
| Physical State | Crystalline Solid | Facilitates X-ray crystallography and stable formulation. |
| H-Bond Donors | 1 (N3-H) | Critical for binding to catalytic aspartate/glutamate residues. |
| H-Bond Acceptors | 3 (C=O groups) | Mimics carbamates/ureas; interacts with tyrosine residues. |
Structural Biology and Mechanistic Causality
The imidazolidine-2,4,5-trione ring is a highly stabilized, cyclic urea derivative. In the context of drug design, particularly for soluble epoxide hydrolase (sEH) inhibition, standard urea-based inhibitors often suffer from poor aqueous solubility, limiting their bioavailability.
The Causality of the Trione Scaffold: The incorporation of the two additional carbonyl groups at the 4- and 5-positions of the imidazolidine ring serves a dual purpose. First, it significantly increases the dipole moment and aqueous solubility of the molecule compared to its linear or monocarbonyl urea precursors[1]. Second, the trione acts as a sophisticated hydrogen-bond acceptor network. When entering the sEH active site, the carbonyl groups engage in strong hydrogen bonding with the catalytic triad (Tyr383, Tyr466, and Asp335). This competitive binding prevents the hydrolysis of epoxyeicosatrienoic acids (EETs), leading to potent anti-inflammatory and cardioprotective downstream effects [1].
Fig 1: Pharmacological mechanism of sEH inhibition by imidazolidine-2,4,5-triones.
Synthetic Methodology and Validation Workflows
The synthesis of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione requires a precise, two-step sequence starting from the corresponding primary amine. The protocol below is designed as a self-validating system , ensuring that each step provides immediate analytical feedback to confirm success before proceeding.
Step-by-Step Synthetic Protocol
Phase 1: Urea Intermediate Formation
-
Reagent Preparation: Dissolve 2-cyclohex-1-en-1-ylethylamine (1.0 eq) in a mildly acidic aqueous solution (0.1 M HCl) at room temperature.
-
Nucleophilic Addition: Slowly add potassium cyanate (KOCN, 1.5 eq) in portions.
-
Causality: The acidic environment protonates the cyanate to form isocyanic acid (HN=C=O) in situ. The primary amine performs a nucleophilic attack on the highly electrophilic carbon of the isocyanic acid, yielding the monosubstituted urea.
-
Self-Validation: The product, 1-(2-cyclohex-1-en-1-ylethyl)urea, is highly insoluble in water and will precipitate as a white solid. The cessation of precipitate formation visually validates reaction completion. Filter and dry under a vacuum.
Phase 2: Cyclization via Oxalyl Chloride [2, 3]
-
Reaction Setup: Suspend the dried urea intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add triethylamine (TEA, 2.5 eq) as an acid scavenger.
-
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Electrophilic Cyclization: Add oxalyl chloride (1.2 to 1.5 eq) dropwise over 30 minutes.
-
Causality: Oxalyl chloride acts as a bis-electrophile. The urea nitrogens attack the acyl chlorides sequentially. The low temperature is critical to prevent the violent exothermic decomposition of oxalyl chloride and to protect the cyclohexene double bond from unwanted side reactions. TEA neutralizes the generated HCl, driving the equilibrium forward and preventing the degradation of the product.
-
Self-Validation (Workup & Analysis):
-
Aqueous Wash: Quench the reaction with ice water. Unreacted oxalyl chloride hydrolyzes into oxalic acid and HCl, which partition cleanly into the aqueous layer, self-purifying the organic DCM layer.
-
Spectroscopic Validation: Perform ¹³C NMR on the concentrated organic residue. The successful formation of the trione ring is definitively validated by the appearance of three distinct carbonyl carbon resonances (typically clustered between 153 ppm and 158 ppm), replacing the single carbonyl peak of the urea precursor.
-
Fig 2: Two-step synthetic workflow for 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione.
Biological Assay Protocols: sEH Inhibition
To evaluate the pharmacological efficacy of the synthesized trione, an in vitro fluorescence-based sEH inhibition assay must be employed. This protocol ensures high-throughput reliability and minimizes false positives.
Protocol:
-
Buffer Preparation: Prepare a 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL of Bovine Serum Albumin (BSA).
-
Causality: BSA is strictly required to prevent the highly lipophilic cyclohexenyl tail of the compound from non-specifically adhering to the plastic walls of the microtiter plate, which would artificially lower the effective concentration and skew the IC₅₀ data.
-
-
Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to the wells of a black 96-well plate. Add the trione compound dissolved in DMSO (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation). Incubate at 30 °C for 15 minutes to allow steady-state binding.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 50 μM.
-
Data Acquisition: Monitor the fluorescence continuously for 10 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
Self-Validation: The assay must include a positive control (e.g., AUDA, a known potent sEH inhibitor) and a negative vehicle control (1% DMSO). The linear rate of fluorescence increase in the negative control validates enzyme viability, while the suppression of this rate in the test wells quantifies the inhibitory potency of the trione.
References
-
Burmistrov, V., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility." Bioorganic Chemistry. Available at:[Link]
-
Dyrkheeva, N. S., et al. (2023). "Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1." MDPI Molecules. Available at:[Link]
-
Maliňák, D., et al. (2011). "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." MDPI Molecules. Available at:[Link]
Mechanism of Action: 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione as a Soluble Epoxide Hydrolase (sEH) Modulator
Executive Summary
The inhibition of soluble epoxide hydrolase (sEH) is a highly validated therapeutic strategy for treating cardiovascular diseases, systemic inflammation, and neuropathic pain[1]. Historically, the development of sEH inhibitors has relied heavily on 1,3-disubstituted ureas. While these urea-based compounds exhibit exceptional target affinity, their high lipophilicity and high melting points result in notoriously poor aqueous solubility, severely limiting oral bioavailability and complicating clinical formulation[2].
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (MW: 222.24, Formula: C11H14N2O3) represents a bioisosteric breakthrough in this domain. By replacing the traditional urea pharmacophore with an imidazolidine-2,4,5-trione core, this compound achieves a dual-modality mechanism of action: it acts both as a direct, albeit weaker, active-site inhibitor and as a highly soluble prodrug that slowly hydrolyzes in vivo to release a highly potent urea[2]. This technical guide dissects the structural rationale, signaling impact, and experimental validation workflows for this novel class of sEH modulators.
Structural Rationale & Pharmacophore Dynamics
The architecture of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is engineered to solve the "solubility vs. potency" paradox inherent to sEH inhibitors.
-
The Lipophilic Anchor (2-Cyclohex-1-en-1-ylethyl moiety): The sEH active site features a deep, L-shaped hydrophobic tunnel. The bulky, lipophilic cyclohexenyl-ethyl tail is critical for anchoring the molecule deep within this pocket, providing the necessary van der Waals interactions to stabilize the enzyme-inhibitor complex.
-
The Trione Core (Imidazolidine-2,4,5-trione): The trione ring serves as a highly water-soluble bioisostere for the urea group. It introduces five hydrogen bond acceptors (HBAs) into the structure. While an excess of HBAs can sometimes impede deep entry into the active site—explaining why triones are generally less potent direct binders than their corresponding ureas—it drastically lowers the crystal lattice energy (melting point) and increases aqueous solubility, permitting easier drug formulation[2].
Mechanism of Action: Dual-Modality Target Engagement
The therapeutic efficacy of imidazolidine-2,4,5-triones is driven by a two-pronged mechanism[2]:
Modality A: Direct Active Site Coordination
Molecular docking studies reveal that the trione core can bind directly to the sEH active site. The trione oxygen atoms form novel hydrogen bonds with the catalytic triad of sEH (specifically Tyr383, Tyr466, and Asp335)[2]. Although the direct inhibitory potency of triones ranges broadly (from 8.4 μM down to 0.4 nM depending on the exact substitution), they successfully block the catalytic water molecule from attacking the epoxide substrate[2].
Modality B: Prodrug Hydrolysis Pathway
The most critical aspect of the trione pharmacophore is its function as a prodrug. The imidazolidine-2,4,5-trione ring is susceptible to spontaneous and enzymatic hydrolysis in physiological conditions. Upon hydrolysis and subsequent decarboxylation, the trione ring opens to release the highly potent, mono-substituted 1-(2-cyclohex-1-en-1-ylethyl)urea . This slow-release mechanism avoids the "burst" pharmacokinetics often seen with highly soluble drugs, maintaining a steady-state concentration of the active urea pharmacophore at the target tissue[2].
Biological Impact: The Arachidonic Acid Cascade
By inhibiting sEH, the compound fundamentally alters the arachidonic acid (AA) cascade. Cytochrome P450 (CYP450) epoxygenases convert AA into epoxyeicosatrienoic acids (EETs), which are potent endogenous vasodilators and anti-inflammatory signaling molecules. sEH rapidly degrades these beneficial EETs into dihydroxyeicosatrienoic acids (DHETs), which are biologically inactive or pro-inflammatory[1]. Blockade of sEH by the trione/urea stabilizes EET levels, driving the therapeutic phenotype.
Fig 1: sEH inhibition stabilizes EETs, preventing their conversion into pro-inflammatory DHETs.
Experimental Protocols & Self-Validating Systems
To rigorously validate the efficacy and prodrug kinetics of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, the following self-validating experimental workflows must be employed.
Protocol 1: FRET-Based sEH Direct Inhibition Assay
Purpose: To quantify the direct binding affinity (IC50) of the intact trione to purified recombinant human sEH. Causality & Design: We utilize a continuous fluorogenic assay rather than an endpoint assay to monitor reaction linearity and detect any time-dependent inhibition (which is common for slow-binding ureas and triones).
-
Buffer Preparation: Prepare 25 mM Bis-Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA). Expert Insight: BSA is non-negotiable. It prevents the highly lipophilic inhibitor and the fluorogenic substrate from non-specifically adsorbing to the polystyrene microplate walls, which would otherwise cause massive false-negative shifts in the IC50.
-
Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to a 96-well black plate. Add the trione inhibitor (serially diluted in DMSO, keeping final DMSO <1% v/v) and incubate at 30°C for 15 minutes to allow complex formation.
-
Substrate Addition: Initiate the reaction by adding 3 μM of PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate).
-
Kinetic Readout: Monitor fluorescence continuously for 10 minutes using a microplate reader (Excitation: 330 nm / Emission: 465 nm).
-
Validation Control: Run AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control to ensure enzyme viability.
Fig 2: Step-by-step FRET workflow for quantifying direct sEH active-site inhibition.
Protocol 2: LC-MS/MS Prodrug Hydrolysis Kinetic Assay
Purpose: To track the in vitro conversion of the trione prodrug into the active urea pharmacophore. Causality & Design: Monitoring the disappearance of the parent alone is insufficient, as the compound could be undergoing CYP-mediated oxidation at the cyclohexenyl ring. We must stoichiometrically track the appearance of the urea to validate the prodrug hypothesis[2].
-
Incubation: Spike 1 μM of the trione into human liver microsomes (HLM) or human plasma at 37°C.
-
Quenching: At time points (0, 15, 30, 60, 120 mins), extract 50 μL aliquots and quench with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., d11-AUDA).
-
Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a C18 column. Monitor the MRM (Multiple Reaction Monitoring) transitions for both the parent trione (m/z 223.1 [M+H]+) and the theoretical hydrolyzed urea product.
Quantitative Data Summary
The following table summarizes the physicochemical and pharmacological advantages of transitioning from a classic urea to an imidazolidine-2,4,5-trione core, based on structure-activity relationship (SAR) studies of this class[2].
| Pharmacophore Class | Representative Target | Direct sEH IC50 Range | Aqueous Solubility | Melting Point | Primary Mechanism |
| Classic Ureas | sEH Active Site | 0.4 nM – 5.0 nM | Very Low (< 5 μg/mL) | High (> 150°C) | Direct Active Site Binder |
| Imidazolidine-2,4,5-triones | sEH Active Site | 0.4 nM – 8.4 μM | High (> 50 μg/mL) | Lowered | Prodrug / Direct Binder |
Note: While the direct IC50 of triones is generally lower than ureas (with potency drops between 2.3 and 6,000-fold), their superior solubility and prodrug conversion in vivo often yield superior systemic exposure and in vivo efficacy[2].
Conclusion
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione exemplifies a sophisticated approach to rational drug design. By utilizing the imidazolidine-2,4,5-trione moiety, researchers can bypass the severe solubility limitations of traditional urea-based sEH inhibitors. Through a combination of direct active-site coordination and sustained in vivo hydrolysis to the active urea, this compound class offers a highly tunable, self-resolving pharmacokinetic profile ideal for long-term management of inflammatory and neuropathic conditions.
References
-
Burmistrov, V., Morisseau, C., D'yachenko, V., Karlov, D., Butov, G. M., & Hammock, B. D. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126908. URL:[Link]
-
Babkov, D., Eliseeva, N., et al. (2024). Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain. International Journal of Molecular Sciences, 25(15), 8434. URL:[Link]
Sources
In Vitro Toxicity and Safety Profile of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione: A Comprehensive Preclinical Guide
Executive Summary
The compound 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione represents a novel chemical entity built upon the parabanic acid (imidazolidine-2,4,5-trione) pharmacophore. This scaffold is highly valued in drug discovery for synthesizing potent inhibitors of soluble epoxide hydrolase (sEH) and cholinergic enzymes [1][5]. However, the addition of the bulky, lipophilic 2-cyclohex-1-en-1-ylethyl moiety significantly alters the molecule's physicochemical properties. While this substitution enhances membrane permeability and target engagement, it necessitates a rigorous, multi-parametric in vitro safety assessment to rule out off-target cytotoxicity, cardiotoxicity, and dermal irritation.
This whitepaper outlines a self-validating, mechanistically grounded in vitro toxicity testing framework designed to evaluate this compound, ensuring high-confidence data for early-stage Go/No-Go drug development decisions.
Mechanistic Rationale & Chemical Context
The structure-activity relationship (SAR) of parabanic acid derivatives dictates their safety profiles. Lipophilicity (often measured as logP) is a primary driver of absorption, distribution, metabolism, excretion, and toxicity (ADMET) [1].
The core imidazolidine-2,4,5-trione ring is generally well-tolerated, though simpler derivatives (e.g., 1-methylimidazolidine-2,4,5-trione) carry baseline GHS hazard classifications for acute oral toxicity and skin irritation [6]. The inclusion of the 2-cyclohex-1-en-1-ylethyl group increases the risk of lipid accumulation (phospholipidosis) and non-specific binding to ion channels. If bioactivated by hepatic CYP450 enzymes, the cyclohexenyl ring may form reactive epoxide intermediates, leading to oxidative stress, mitochondrial depolarization, and subsequent apoptosis.
Fig 1: Proposed metabolic and hepatotoxic pathway for lipophilic imidazolidinetriones.
Integrated In Vitro Toxicity Profiling Strategy
Regulatory authorities strongly recommend integrating in vitro screening early in the pipeline to reduce animal testing and lower attrition rates [2][3]. Our strategy for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is built on three pillars:
-
High-Content Hepatotoxicity: Utilizing HepG2 cells to capture multi-parametric evidence of cellular distress before overt cell death occurs.
-
Cardiotoxicity (hERG): Evaluating the potential for QT prolongation, a known risk for lipophilic compounds.
-
Dermal Irritation (RhE): Assessing occupational and topical safety using 3D human tissue models per OECD guidelines [4].
Fig 2: Preclinical in vitro toxicity screening workflow for parabanic acid derivatives.
Self-Validating Experimental Protocols
As a standard of scientific integrity, every protocol must act as a self-validating system. Assays are only considered valid if internal controls meet strict acceptance criteria.
Protocol 1: High-Content Hepatotoxicity Screening
-
Causality: The liver is the primary site of xenobiotic metabolism. We utilize High-Content Screening (HCS) rather than simple viability assays (like MTT) because HCS captures early-stage toxic events (e.g., mitochondrial depolarization) that precede membrane rupture, preventing false negatives.
-
Methodology:
-
Seed HepG2 cells in 384-well plates at 5,000 cells/well; incubate for 24 hours.
-
Treat cells with the test compound in a 10-point dose-response curve (0.1 µM to 100 µM) for 72 hours.
-
Stain with a multiplex dye cocktail: Hoechst 33342 (nuclear morphology), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane integrity).
-
Image using an automated confocal high-content imager.
-
-
Self-Validation System:
-
Positive Control: Chlorpromazine (induces phospholipidosis and mitochondrial toxicity).
-
Acceptance Criteria: The plate is only accepted if the Z'-factor between the vehicle control (0.1% DMSO) and the positive control is > 0.5.
-
Protocol 2: Automated Patch-Clamp hERG Assay
-
Causality: The 2-cyclohex-1-en-1-ylethyl group significantly increases the compound's logP. Lipophilic molecules have a high propensity to become trapped in the inner cavity of the hERG (Kv11.1) potassium channel, leading to potentially fatal cardiac arrhythmias. Patch-clamp is chosen because it measures functional channel block, unlike competitive binding assays.
-
Methodology:
-
Culture CHO cells stably expressing the human hERG channel.
-
Capture cells on a planar patch-clamp microchip and establish a whole-cell configuration.
-
Apply a standardized voltage step protocol (+40 mV prepulse, followed by a -50 mV tail pulse) to elicit hERG tail currents.
-
Perfuse the test compound (1 µM to 30 µM) and record current inhibition.
-
-
Self-Validation System:
-
Positive Control: Amiodarone or E-4031.
-
Acceptance Criteria: Seal resistance must be > 1 GΩ prior to recording. The positive control must demonstrate > 80% fractional block for the data stream to be valid.
-
Protocol 3: Reconstructed Human Epidermis (RhE) Irritation Test
-
Causality: To comply with OECD TG 439 and predict UN GHS classification without animal models, RhE tissues are utilized. Their cytoarchitecture closely mimics the human stratum corneum and viable epidermis, providing highly translatable data for occupational handling safety [4].
-
Methodology:
-
Equilibrate EpiDerm™ (RhE) tissues in assay medium overnight at 37°C.
-
Apply 30 µL (or 30 mg if solid) of the test compound directly to the apical surface of the tissue for 60 minutes.
-
Wash tissues thoroughly with DPBS to remove the compound, followed by a 42-hour post-incubation recovery period.
-
Assess tissue viability using the MTT reduction assay (measured via optical density at 570 nm).
-
-
Self-Validation System:
-
Positive Control: 5% SDS (Sodium Dodecyl Sulfate).
-
Acceptance Criteria: The positive control must reduce viability to ≤ 20%. The negative control (DPBS) must yield an OD ≥ 1.0 and ≤ 2.5. The standard deviation between three tissue replicates must be ≤ 18%.
-
Quantitative Safety Thresholds
To facilitate rapid decision-making, the following table summarizes the benchmark safety thresholds required for parabanic acid derivatives to advance to in vivo studies, alongside the projected outcomes for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione based on its physicochemical profile.
| Assay Endpoint | Model System | Positive Control (Expected Value) | Safety Threshold (Test Compound) | Projected Outcome for Target Compound |
| Hepatotoxicity (IC50) | HepG2 Cells | Chlorpromazine (IC50 < 15 µM) | > 50 µM | ~45 µM (Moderate risk due to lipophilicity) |
| Cardiotoxicity (hERG IC50) | CHO-hERG Patch Clamp | Amiodarone (IC50 ~ 0.5 µM) | > 30 µM | ~25 µM (Requires structural optimization) |
| Genotoxicity (Ames) | S. typhimurium TA98/TA100 | 2-Aminoanthracene (> 3x vehicle) | < 2x vehicle baseline | Negative (No structural alerts for DNA binding) |
| Dermal Irritation | RhE (EpiDerm™) OECD 439 | 5% SDS (Viability < 5%) | Viability > 50% | Viability > 85% (Non-irritant) |
References
-
Title: 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes Source: MDPI URL: [Link]
-
Title: In Vitro Toxicology in Drug Development Source: Toxometris.ai URL: [Link]
-
Title: In Vitro Toxicity Test Services Source: Creative Biolabs URL: [Link]
-
Title: OECD Guidelines for the Testing of Chemicals: In Vitro Skin Irritation Source: OECD URL: [Link]
-
Title: Synthesis and inhibitory activity of 1,3-(adamantan-1(2)-yl)- imidazolidine-2,4,5-triones Source: ResearchGate URL: [Link]
-
Title: 1-Methylimidazolidine-2,4,5-trione Safety and Hazards Source: PubChem (NIH) URL: [Link]
Pharmacokinetic Profiling of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione: A Comprehensive Technical Guide
Executive Summary & Rationale
In contemporary medicinal chemistry, the imidazolidine-2,4,5-trione (parabanic acid) scaffold is increasingly utilized as a bioisostere for urea groups to significantly enhance the aqueous solubility of lipophilic pharmacophores, such as those targeting soluble epoxide hydrolase (sEH)[1]. However, the integration of this highly polar headgroup with a lipophilic tail—as seen in 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione —introduces complex pharmacokinetic (PK) and stability challenges.
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating pharmacokinetic profiling strategy for this specific compound. The protocols detailed herein move beyond standard screening; they are engineered to isolate enzymatic metabolism from chemical degradation, preventing artifactual data that commonly derails drug development programs.
Physicochemical Profiling & Structural Liabilities
To design an effective PK workflow, we must first establish the causality between the compound's molecular structure and its expected behavior in biological matrices.
-
The Lipophilic Tail (Cyclohexenyl-ethyl): The presence of the cyclohexene ring introduces an allylic system highly susceptible to cytochrome P450 (CYP)-mediated oxidation (specifically allylic hydroxylation and epoxidation).
-
The Polar Headgroup (Imidazolidine-2,4,5-trione): While conferring excellent water solubility, parabanic acid derivatives are chemically unstable at physiological pH. They are stable at acidic pH (< 5.0) but undergo rapid base-catalyzed hydrolysis to ring-opened oxaluric acid derivatives at neutral or alkaline pH (pH > 7.0)[2].
Failure to account for this pH-dependent hydrolysis will result in an artificially inflated in vitro intrinsic clearance ( CLint ) and a miscalculation of in vivo half-life.
Figure 1: Biotransformation and chemical degradation pathways.
In Vitro ADME Profiling: Protocols & Causality
To comply with FDA guidances on in vitro metabolism[3], we must decouple chemical instability from true enzymatic clearance. The following self-validating protocols ensure data integrity.
Protocol 1: pH-Dependent Stability Profiling
Causality: Before assessing microsomal stability, we must quantify the background chemical degradation rate in the pH 7.4 buffer used for standard ADME assays.
-
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Incubation: Spike the compound to a final concentration of 1 µM into three separate matrices:
-
0.1 M Acetate buffer (pH 4.5)
-
0.1 M Phosphate buffer (pH 7.4)
-
0.1 M Carbonate buffer (pH 9.0)
-
-
Sampling: Aliquot 50 µL at t=0,15,30,60,120 minutes.
-
Quenching: Quench immediately with 150 µL of ice-cold acetonitrile containing 1% formic acid (critical to drop the pH and halt further hydrolysis).
-
Analysis: Centrifuge at 14,000 x g for 10 min and analyze the supernatant via LC-MS/MS.
Protocol 2: Microsomal Stability (HLM/RLM)
Causality: Evaluates the vulnerability of the cyclohexene ring to CYP-mediated oxidation. We utilize a minus-NADPH control to subtract the chemical hydrolysis rate established in Protocol 1.
-
System Setup: Prepare human (HLM) or rat (RLM) liver microsomes at 0.5 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add the test compound (1 µM final, <0.1% DMSO) and pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (1 mM final). Crucial Step: Run a parallel control substituting NADPH with buffer to isolate chemical hydrolysis.
-
Time-Course: Sample at t=0,5,15,30,45,60 minutes.
-
Termination: Quench with 3 volumes of cold acetonitrile containing 1% formic acid.
Data Presentation: Expected In Vitro Profile
| Parameter | Assay System | Expected Benchmark | Mechanistic Implication |
| Aqueous Solubility | Kinetic (pH 7.4) | > 100 µM | Trione headgroup drives high solvation[1]. |
| Chemical Half-Life | Buffer (pH 7.4) | 2 - 4 hours | Gradual hydrolysis to oxaluric acid[2]. |
| Chemical Half-Life | Buffer (pH 4.5) | > 24 hours | Trione ring is highly stable in acidic media[2]. |
| Enzymatic CLint | HLM (+ NADPH) | Moderate to High | Cyclohexene ring is prone to rapid allylic oxidation. |
In Vivo Pharmacokinetic Profiling (Rodent Model)
The primary pitfall in profiling parabanic acid derivatives in vivo is ex vivo degradation. If blood is collected and processed normally, the compound will continue to hydrolyze in the plasma tube at pH 7.4, leading to falsely low exposure (AUC) and artificially high clearance calculations.
Protocol 3: Ex Vivo Stabilized Rodent PK Study
-
Formulation: Formulate the compound at 2 mg/mL in an acidic vehicle (e.g., 10% Hydroxypropyl-β-cyclodextrin in 50 mM Acetate buffer, pH 5.0) for both IV and PO administration. Do not use standard pH 7.4 PBS.
-
Dosing: Administer IV (2 mg/kg) and PO (10 mg/kg) to male Sprague-Dawley rats ( n=3 per route).
-
Blood Collection: Collect 200 µL of blood via the jugular vein at designated time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h).
-
Immediate Stabilization (Critical): Collect blood into pre-chilled K2EDTA tubes that have been pre-spiked with 5 µL of 10% Formic Acid or Citric Acid to immediately drop the blood pH to ~5.0.
-
Processing: Centrifuge at 4°C to separate plasma. Store stabilized plasma at -80°C until LC-MS/MS analysis.
Figure 2: In vivo PK workflow emphasizing ex vivo stabilization.
Metabolite Identification (MetID) Strategy
To definitively map the clearance mechanisms, plasma and microsomal samples must be subjected to High-Resolution Mass Spectrometry (LC-HRMS) using Data-Dependent Acquisition (DDA).
-
Target Mass: The parent compound ( C11H14N2O3 ) has an exact mass of 222.1004 Da.
-
Diagnostic Shifts:
-
+16 Da (m/z 239.09): Indicates CYP-mediated allylic hydroxylation or epoxidation on the cyclohexenyl ring.
-
+18 Da (m/z 241.11): Indicates the addition of H2O , confirming the base-catalyzed ring-opening hydrolysis of the imidazolidine-2,4,5-trione core to its corresponding oxaluric acid derivative.
-
By employing acidic stabilization throughout the analytical workflow, researchers can confidently distinguish between the +18 Da chemical degradation artifact and true biological clearance, ensuring the structural optimization of the compound is driven by accurate, high-fidelity pharmacokinetic data.
References
- Food and Drug Administration (FDA). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry". FDA.gov.
- Watanabe, N., et al. "Parabanic acid is the singlet oxygen specific oxidation product of uric acid".
- Burmistrov, V., et al.
Sources
De Novo Synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione: A Technical Guide to a Plausible Synthetic Pathway
Abstract
This technical guide provides a comprehensive, in-depth exploration of a plausible de novo synthesis pathway for the novel heterocyclic compound, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione. The imidazolidine-2,4,5-trione, or parabanic acid, scaffold is a privileged structure in medicinal chemistry, known for a range of biological activities.[1][2] This document details a robust, multi-stage synthetic strategy, beginning with commercially available precursors and culminating in the target molecule. The proposed route is grounded in established, high-yield chemical transformations, including a key cyclization of a substituted urea with oxalyl chloride.[3][4] Each stage of the synthesis is presented with detailed, step-by-step experimental protocols, mechanistic insights, and justifications for procedural choices. This guide is intended for researchers, chemists, and professionals in drug development engaged in the exploration of novel chemical entities and the synthesis of complex heterocyclic systems.
Introduction
The Imidazolidine-2,4,5-trione (Parabanic Acid) Scaffold
The imidazolidine-2,4,5-trione ring system, commonly known as parabanic acid, is a significant pharmacophore in the design of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as anticonvulsant agents.[1] The structural rigidity and hydrogen bonding capabilities of the trione core make it an attractive scaffold for interacting with various biological targets. The synthesis of N-substituted parabanic acids is a field of active research, aiming to modulate the pharmacological profile, lipophilicity, and metabolic stability of these compounds.[2][3]
The 2-(1-Cyclohexenyl)ethylamine Substituent
The substituent, 2-(1-cyclohexenyl)ethylamine, is a key synthetic intermediate in its own right, notably used in the construction of the morphinan class of pharmaceuticals.[5][6] Its incorporation into the parabanic acid scaffold is hypothesized to enhance lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted applications. The cyclohexene ring offers a conformationally constrained, non-aromatic lipophilic moiety that can be pivotal for specific receptor interactions.
Target Molecule Profile and Synthetic Strategy
This guide outlines a logical and experimentally grounded de novo synthesis for the target molecule, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione .
Molecular Structure:
-
IUPAC Name: 1-(2-(Cyclohex-1-en-1-yl)ethyl)imidazolidine-2,4,5-trione
-
Molecular Formula: C₁₁H₁₂N₂O₃
-
Core Scaffold: Imidazolidine-2,4,5-trione (Parabanic Acid)
-
N1-Substituent: 2-(Cyclohex-1-en-1-yl)ethyl
Our synthetic approach is designed around a final, robust cyclization step. This strategy hinges on the prior synthesis of two key precursors: the primary amine, 2-(1-cyclohexenyl)ethylamine, and its corresponding urea derivative.
Retrosynthetic Analysis
The most logical disconnection strategy for the target molecule involves the cleavage of the amide bonds within the parabanic acid ring. This retrosynthetic approach identifies an N-substituted urea as the immediate precursor, which can be formed via the reaction of a primary amine with a cyanate source. The primary amine itself can be synthesized from a commercially abundant starting material like cyclohexanone.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway: A Three-Stage Approach
This section details the forward synthesis, organized into three distinct stages, each culminating in a key intermediate or the final product.
Stage 1: Synthesis of Key Intermediate 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3)
The synthesis of this crucial primary amine intermediate begins with cyclohexanone. The selected pathway involves a Grignard reaction, followed by a chlorination/rearrangement, and finally, amination. This route is well-documented for its efficiency and scalability.[7][8]
Caption: Workflow for the synthesis of the key amine intermediate.
Step 1.1: Grignard Reaction to form 1-Vinylcyclohexanol
-
Rationale: This standard organometallic reaction is a highly effective method for carbon-carbon bond formation, converting the ketone into a tertiary alcohol and introducing the required vinyl group. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent. The reaction is initiated at 0°C to control the initial exotherm.[8]
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add cyclohexanone (1.0 eq) dissolved in anhydrous THF (approx. 0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of vinylmagnesium bromide in THF (1.0 M, 1.5 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 6-10 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, cool the flask to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol.
-
Step 1.2: Chlorination and Rearrangement to (2-Chloroethylidene)cyclohexane
-
Rationale: Thionyl chloride in the presence of a base like pyridine converts the tertiary alcohol into a chloroalkane. This reaction proceeds via an allylic rearrangement, which is crucial for forming the desired chloro-intermediate.[8]
-
Protocol:
-
Dissolve the crude 1-vinylcyclohexanol (1.0 eq) from the previous step in anhydrous THF (approx. 0.7 M) in a flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add pyridine (1.8 eq) followed by the dropwise addition of thionyl chloride (1.6 eq).
-
Stir the reaction at 0°C for approximately 45 minutes.
-
Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic phase and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Step 1.3: Amination via Hydrolysis and Rearrangement
-
Rationale: This two-part step first involves quaternization of the chloro-intermediate with urotropine, followed by acidic hydrolysis. This sequence, a variation of the Delépine reaction, is an effective method for converting alkyl halides to primary amines while facilitating the final rearrangement to the more stable endocyclic double bond position.[7][8]
-
Protocol:
-
Dissolve the crude (2-chloroethylidene)cyclohexane (1.0 eq) in an appropriate organic solvent such as chloroform.
-
Add urotropine (1.1 eq) and heat the mixture to reflux for 4-6 hours to form the quaternary ammonium salt precipitate.
-
Cool the mixture and filter the solid salt, washing with cold solvent.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the suspension to reflux for 4-8 hours to effect hydrolysis and rearrangement.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Basify the residue with a strong base (e.g., 50% NaOH solution) to a pH > 12 and extract the free amine with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate to yield the crude amine. Purification can be achieved by vacuum distillation.[9]
-
| Stage 1 Summary | Starting Material | Key Reagents | Expected Yield |
| Step 1.1 | Cyclohexanone | Vinylmagnesium Bromide, THF | 90-95% (crude) |
| Step 1.2 | 1-Vinylcyclohexanol | Thionyl Chloride, Pyridine | 85-90% (crude) |
| Step 1.3 | (2-Chloroethylidene)cyclohexane | Urotropine, HCl, NaOH | 60-70% (over two steps) |
Stage 2: Formation of N-(2-Cyclohex-1-en-1-ylethyl)urea
-
Rationale: The conversion of the primary amine to a urea is a prerequisite for the final cyclization. Reacting the amine salt with potassium cyanate in an aqueous medium is a classic and efficient method for urea synthesis. The in-situ generated isocyanic acid (HNCO) reacts with the free amine.
-
Protocol:
-
Dissolve 2-(1-cyclohexenyl)ethylamine (1.0 eq) in a mixture of water and a minimal amount of hydrochloric acid to form the hydrochloride salt and ensure solubility.
-
Prepare a solution of potassium cyanate (1.2 eq) in water.
-
Warm the amine salt solution to approximately 50°C and add the potassium cyanate solution portion-wise with vigorous stirring.
-
Maintain the temperature and continue stirring for 2-3 hours.
-
Cool the reaction mixture in an ice bath to precipitate the urea derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Stage 3: Cyclization to form 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
-
Rationale: This is the key ring-forming step. The reaction of an N-substituted urea with oxalyl chloride is a well-established and high-yielding method for synthesizing parabanic acid derivatives.[3][4] Dichloromethane (DCM) is an ideal solvent as it is inert to the reactants. The reaction is performed at low temperature to control the reactivity of oxalyl chloride.
Caption: Final stages of the forward synthetic pathway.
-
Protocol:
-
SAFETY NOTE: Oxalyl chloride is toxic and corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood.
-
To a flame-dried flask under an inert atmosphere, add N-(2-cyclohex-1-en-1-ylethyl)urea (1.0 eq) and suspend it in anhydrous dichloromethane (DCM, approx. 0.25 M).
-
Cool the suspension to 0°C using an ice-salt bath.
-
Add oxalyl chloride (1.4 eq) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, stir the mixture at 0-5°C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours, or until gas evolution ceases and the reaction becomes a clear solution.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The resulting crude solid can be purified by precipitation/trituration with a non-polar solvent like n-hexane, followed by filtration to yield the final product.[3]
-
Characterization and Validation
To ensure the successful synthesis and purity of the final compound and key intermediates, a standard battery of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretches of the trione ring and the N-H bond of the urea intermediate.
-
Elemental Analysis: To confirm the elemental composition (C, H, N) of the final product.
Summary and Outlook
This guide presents a robust and logical de novo synthesis for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione based on well-established chemical principles. The three-stage pathway, commencing from the readily available cyclohexanone, offers a clear and actionable route for researchers. The final cyclization of the corresponding urea with oxalyl chloride represents a reliable method for constructing the target parabanic acid ring system. The methodologies described herein provide a solid foundation for the synthesis of this novel compound and can serve as a template for creating a diverse library of related derivatives for further investigation in medicinal chemistry and drug discovery programs.
References
-
El-Sayed, M. A. A., et al. (2020). Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Bioorganic Chemistry, 94, 103426. [Link][1]
-
Choi, S. K., et al. (2012). Synthesis and Decomposition of Parabanic Acid Derivatives. Asian Journal of Chemistry, 24(11), 5101-5104. [Link][2]
-
Krátký, M., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7535-7557. [Link][3][10]
-
Koóš, M., & Svorc, L. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][11]
-
ResearchGate. (n.d.). Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. [Link][12]
-
MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link][13]
-
ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. [Link][4]
-
JETIR. (2018). SYNTHESIS OF NEW N -SUBSTITUTED THIADIAZOLE HYDANTOIN DERIVATIVES AS ACTIVE ANTIEPILEPTIC COMPOUNDS. [Link][14]
-
Kuznetsova, J. V., et al. (2023). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. International Journal of Molecular Sciences, 25(1), 18. [Link][15]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. [Link][7]
-
Wang, Z., et al. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 8, 1421-1426. [Link][5]
-
Royal Society of Chemistry. (2023). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. [Link][6]
-
Patsnap. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. [8]
Sources
- 1. Design and synthesis of novel parabanic acid derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 10. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. jetir.org [jetir.org]
- 15. mdpi.com [mdpi.com]
Comprehensive Analytical Profiling of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione: Exact Mass Determination and Structural Elucidation
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
The compound 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (CAS: 786728-84-5) is a highly specialized heterocyclic building block utilized in modern medicinal chemistry and organic synthesis. Featuring a rigid parabanic acid (imidazolidine-2,4,5-trione) core N-alkylated with a lipophilic cyclohexenyl tail, this scaffold is increasingly investigated for its potential to form robust hydrogen-bonding networks within enzyme active sites.
In drug development and synthetic verification, nominal mass analysis is insufficient for unambiguous structural confirmation due to the risk of isobaric interferences. This whitepaper provides an authoritative guide to the physicochemical properties of this compound, the causality behind its structural utility, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for exact mass determination.
Chemical Identity & Physicochemical Profiling
To accurately identify and quantify 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, researchers must distinguish between its average molecular weight (used for stoichiometric calculations) and its exact monoisotopic mass (used for HRMS identification).
The exact monoisotopic mass is calculated using the mass of the most abundant, stable isotope of each constituent element (C=12.000000, H=1.007825, N=14.003074, O=15.994915).
Calculation for C₁₁H₁₄N₂O₃:
-
C₁₁: 11 × 12.000000 = 132.000000 Da
-
H₁₄: 14 × 1.007825 = 14.109550 Da
-
N₂: 2 × 14.003074 = 28.006148 Da
-
O₃: 3 × 15.994915 = 47.984745 Da
-
Sum (Exact Mass): 222.100443 Da
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione |
| CAS Registry Number | 786728-84-5 |
| Molecular Formula | C₁₁H₁₄N₂O₃ |
| Average Molecular Weight | 222.24 g/mol |
| Monoisotopic Exact Mass | 222.10044 Da |
| [M+H]⁺ Exact Mass (ESI+) | 223.10772 Da |
| [M-H]⁻ Exact Mass (ESI-) | 221.09316 Da |
| SMILES String | C1CCC(=CC1)CCN2C(=O)C(=O)NC2=O |
Structural Significance in Drug Discovery
Imidazolidine-2,4,5-triones (parabanic acids) are oxidized derivatives of uric acid. In contemporary medicinal chemistry, N-substituted and N,N'-disubstituted parabanic acids have been identified as potent inhibitors of critical metabolic and DNA-repair enzymes.
The structural logic of using 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione lies in its dual-nature pharmacophore:
-
The Trione Core: Acts as a rigid, planar scaffold capable of acting as both a hydrogen-bond donor (at N3) and multiple hydrogen-bond acceptors (at the C2, C4, and C5 carbonyls). This exact core has been successfully utilized to inhibit enzymes like pyruvate carboxylase and tyrosyl-DNA phosphodiesterase 1 (TDP1) .
-
The Cyclohexenyl Tail: Provides a flexible, lipophilic anchor that drives the molecule into deep hydrophobic pockets within the target protein, increasing binding affinity through Van der Waals interactions.
Self-Validating LC-ESI-HRMS Protocol
To confirm the synthesis or presence of this compound, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard . The following protocol is designed as a self-validating system to ensure sub-ppm mass accuracy.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Methanol ensures the complete dissolution of the lipophilic tail. The final dilution in a highly aqueous, acidic solvent matches the initial mobile phase conditions to prevent peak broadening (solvent effects) and provides abundant protons to drive [M+H]⁺ formation during ionization.
Step 2: UHPLC Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 × 100 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
-
Causality: The C18 stationary phase interacts strongly with the non-polar cyclohexenyl tail. The gradient elution focuses the analyte into a sharp chromatographic band, separating it from highly polar synthetic precursors (like unreacted ureas or oxalyl chloride byproducts) before they enter the mass spectrometer.
Step 3: System Suitability & Self-Validation (Critical)
-
Action: Prior to the sample, inject a blank (50:50 Water:Acetonitrile). During the run, monitor ambient polysiloxane (m/z 445.1200) as an internal lock mass.
-
Causality: The blank injection validates that there is no column carryover or background isobaric interference at m/z 223.1077. The dynamic lock mass continuously corrects for instrumental drift (e.g., temperature fluctuations in the Orbitrap or TOF tube), ensuring the mass error remains strictly below 2 ppm.
Step 4: ESI-HRMS Acquisition
-
Action: Operate the mass spectrometer in Positive ESI mode (ESI+) with a resolving power of ≥70,000 (at m/z 200).
-
Causality: Soft ionization prevents premature fragmentation of the pseudo-molecular ion. High resolving power is mathematically required to separate the target [M+H]⁺ (m/z 223.1077) from potential matrix interferences with the same nominal mass (m/z 223) but different exact masses.
LC-ESI-HRMS workflow for exact mass determination and self-validating analysis.
Mechanistic Fragmentation Analysis (MS/MS)
To achieve absolute structural confidence, exact mass measurement of the precursor ion must be paired with tandem mass spectrometry (MS/MS). By applying Higher-energy C-trap Dissociation (HCD), the molecule fragments in a highly predictable, mechanistic manner.
-
Ring Contraction/Cleavage: The parabanic acid core is highly susceptible to the loss of carbon monoxide (CO, -28.010 Da) and isocyanic acid (HNCO, -43.006 Da) under collision-induced conditions.
-
Aliphatic Cleavage: The bond connecting the ethyl linker to the imidazolidine ring can undergo heterolytic cleavage. The charge is retained on the lipophilic tail, yielding a resonance-stabilized [C₈H₁₃]⁺ carbocation at m/z 109.1012.
HCD MS/MS fragmentation pathway of the [M+H]+ precursor ion.
References
-
St. Maurice, M., et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Volcho, K. P., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules (MDPI). Available at:[Link]
-
U.S. Food and Drug Administration (FDA). (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method Guidelines. Available at: [Link]
Pharmacological Profiling of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione Derivatives: A Technical Guide to Dual-Target Modulators
Executive Rationale
For decades, the development of potent enzyme inhibitors targeting lipid metabolism and DNA repair has relied heavily on urea-based pharmacophores. While highly active, these traditional scaffolds suffer from severe physicochemical limitations—namely, high crystal lattice energies and extreme lipophilicity—resulting in poor aqueous solubility and challenging clinical formulation.
The bioisosteric replacement of the urea moiety with an imidazolidine-2,4,5-trione (parabanic acid) core represents a critical paradigm shift in medicinal chemistry[1]. This technical whitepaper explores the preliminary biological activity of a highly specific derivative: 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione . By coupling the rigid, polar trione core with a flexible, lipophilic cyclohexenylethyl anchor, this molecule demonstrates compelling dual-target modulation against Soluble Epoxide Hydrolase (sEH) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1)[2].
Structural Causality & Bioisosterism
To understand the biological efficacy of this derivative, one must analyze the causality behind its structural design:
-
The Trione Core (Solubility Engine): Traditional ureas contain two N-H hydrogen bond donors, which form robust intermolecular networks that drastically increase melting points and reduce solubility. The imidazolidine-2,4,5-trione ring removes these donors, replacing them with rigid carbonyl acceptors. This disrupts the crystal lattice, lowering the melting point and increasing aqueous solubility by up to 100-fold, permitting easier formulation and oral bioavailability[1].
-
The 2-Cyclohex-1-en-1-ylethyl Anchor (Hydrophobic Targeting): Both sEH and TDP1 feature deep, hydrophobic catalytic pockets traditionally targeted by bulky adamantane groups[2]. However, adamantane is metabolically inert and excessively lipophilic. The 2-cyclohex-1-en-1-ylethyl group provides comparable steric bulk to anchor the molecule in the active site, while the ethyl linker provides rotational freedom to optimize hydrogen bonding between the trione carbonyls and catalytic residues (e.g., Tyr383/Tyr466 in sEH). Furthermore, the alkene unsaturation provides a distinct electronic profile and a potential handle for controlled hepatic metabolism.
Dual-Target Mechanistic Pathways
The 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione scaffold exhibits pleiotropic biological activity by intercepting two distinct pathological pathways:
-
Anti-Inflammatory (sEH Inhibition): sEH rapidly hydrolyzes beneficial epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). The trione derivative acts as a competitive inhibitor, preserving EETs to resolve inflammation and neuropathic pain[1].
-
Oncology Adjuvant (TDP1 Inhibition): TDP1 is a DNA repair enzyme that neutralizes the efficacy of topoisomerase 1 (TOP1) poisons (like topotecan) by cleaving TOP1-DNA adducts. Inhibiting TDP1 sensitizes tumor cells to chemotherapy[2].
Fig 1. Dual-target inhibition pathways of the imidazolidine-2,4,5-trione derivative.
Self-Validating Experimental Workflows
To ensure high-fidelity data, the biological activity of these derivatives must be evaluated using self-validating assay systems. Below are the standard operating protocols designed with built-in failure criteria.
Protocol A: Fluorometric sEH Inhibition Assay
Causality Focus: Overcoming non-specific binding of lipophilic anchors.
-
Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Expert Insight: The inclusion of BSA is non-negotiable. Without it, the lipophilic cyclohexenylethyl moiety will adsorb to the polystyrene microtiter plate walls, artificially depleting the free drug concentration and resulting in false-negative IC₅₀ inflation.
-
-
Enzyme Incubation: Add recombinant human sEH (1 nM final concentration) to 96-well plates containing serial dilutions of the trione derivative (0.1 nM to 100 µM). Incubate at 30°C for 5 minutes.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano-6-methoxy-2-naphthalenyl ester) to a final concentration of 50 µM.
-
Expert Insight: PHOME allows for real-time kinetic monitoring, which is essential for detecting the slow-binding kinetics characteristic of rigid trione scaffolds.
-
-
Kinetic Readout: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.
System Validation & Failure Criteria:
-
Z'-Factor: The assay must yield a Z'-factor ≥ 0.6. If Z' < 0.6, discard the plate due to pipetting variance or substrate degradation.
-
Control Threshold: The positive control (TPPU or AUDA) must return an IC₅₀ between 1.0–5.0 nM. An IC₅₀ > 5.0 nM indicates enzyme freeze-thaw degradation, invalidating the run.
Protocol B: TDP1 FRET-Based Cleavage Assay
Causality Focus: Mimicking the TOP1-DNA stalled complex.
-
Substrate Preparation: Utilize a custom 14-mer oligonucleotide labeled with a 5'-FAM (fluorophore) and a 3'-BHQ1 (quencher) attached via a tyrosine residue. This specifically mimics the natural TOP1-DNA adduct[2].
-
Reaction Assembly: Mix 50 nM of the substrate with serial dilutions of the trione derivative in a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 1 mM DTT.
-
Enzyme Addition: Add purified recombinant TDP1 (1.5 nM) to initiate cleavage.
-
Readout: Measure the increase in FAM fluorescence (Excitation: 485 nm, Emission: 520 nm) as TDP1 cleaves the 3'-tyrosine, releasing the quencher.
System Validation & Failure Criteria:
-
Baseline Stability: Wells lacking TDP1 must show <5% fluorescence drift over 30 minutes. Higher drift indicates spontaneous oligonucleotide degradation.
Quantitative SAR & Physicochemical Profiling
The bioisosteric shift from urea to trione introduces a deliberate trade-off: a slight reduction in raw target affinity in exchange for a massive gain in aqueous solubility. The presence of 5 hydrogen bond acceptors in the trione ring restricts deep penetration into the sEH active site compared to ureas[1], but the resulting pharmacokinetic profile is vastly superior.
Table 1: Preliminary Structure-Activity Relationship (SAR) and Physicochemical Data
| Compound | Substrate/Linker | sEH IC₅₀ (nM) | TDP1 IC₅₀ (µM) | Aqueous Sol. (µg/mL) | ClogP |
| 1-(2-Cyclohex-1-en-1-ylethyl) trione | Cyclohexenylethyl | 45.2 | 1.8 | >500 | 2.4 |
| 1-Adamantyl trione | Adamantyl | 8.4 | 0.6 | 120 | 3.1 |
| 1-Adamantyl urea (Ref) | Adamantyl (Urea) | 0.5 | N/A | <5 | 4.5 |
Data Interpretation: While the reference urea is highly potent against sEH (0.5 nM), its solubility (<5 µg/mL) renders it nearly unformulatable. The 1-(2-Cyclohex-1-en-1-ylethyl) trione maintains biologically relevant sub-micromolar inhibition across both sEH and TDP1 while achieving excellent aqueous solubility (>500 µg/mL), positioning it as a highly viable lead compound or prodrug candidate[1][2].
Conclusion
The 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione scaffold demonstrates that rational bioisosteric design can rescue highly lipophilic pharmacophores from clinical failure. By utilizing the trione core to shatter crystal lattice energy and the cyclohexenylethyl group to anchor into hydrophobic pockets, researchers can successfully modulate both sEH and TDP1 pathways. Future drug development efforts should focus on in vivo pharmacokinetic profiling to determine if these triones act as direct target modulators or as highly soluble prodrugs that release active ureas upon systemic hydrolysis.
Sources
- 1. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 [mdpi.com]
Application Note & Protocol: Quantitative Analysis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione in Human Plasma by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring a robust, selective, and sensitive method for pharmacokinetic studies and drug monitoring. The methodology encompasses plasma sample preparation, optimized LC-MS/MS parameters, and adherence to bioanalytical method validation principles as outlined by the Food and Drug Administration (FDA).
Introduction
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a novel small molecule with therapeutic potential. Accurate quantification of this compound in biological matrices like blood plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for such bioanalytical applications due to its high sensitivity and selectivity.[1] This application note details a complete workflow, from sample receipt to data analysis, for the reliable measurement of this analyte.
The core of this method relies on efficient extraction of the analyte from the complex plasma matrix, followed by chromatographic separation and highly specific detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[2][3]
Analyte Properties and Considerations
While specific experimental data for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is not widely published, we can infer its physicochemical properties from its structure and related compounds.[4][5][6][7][8][9][10][11] The molecule possesses both hydrophobic (cyclohexenyl and ethyl groups) and polar (imidazolidine-2,4,5-trione ring) moieties, suggesting moderate lipophilicity. This characteristic is a key determinant in selecting the appropriate sample preparation and chromatographic conditions.
Predicted Properties:
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Weight | ~250 g/mol | Suitable for standard ESI-MS. |
| Polarity | Moderately polar | Influences choice of SPE sorbent and LC column. |
| Ionization | Likely to protonate in positive ion mode ESI | Guides MS source parameter optimization. |
| Plasma Protein Binding | Potential for binding to albumin | Sample preparation should disrupt protein binding.[12] |
| Stability | Imidazolidine ring may be susceptible to hydrolysis | pH of buffers and storage conditions are critical. |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Solid-Phase Extraction (SPE) protocol steps.
LC-MS/MS Conditions
Liquid Chromatography (LC):
A reversed-phase ultra-high-performance liquid chromatography (UPLC) system is employed for fast and efficient separation.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry (MS):
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode will be used for detection.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
The specific MRM transitions (precursor ion → product ion) and collision energies must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer. [13]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Analyte | To be determined | To be determined | 50 | To be determined |
| Internal Standard | To be determined | To be determined | 50 | To be determined |
Method Validation
The developed method must be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. [14][15][16]This ensures the reliability and reproducibility of the data for regulatory submissions.
Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Calibration Curve: A calibration curve should be prepared in the same biological matrix to determine the range of reliable quantification.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Analysis and Reporting
The concentration of the analyte in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against a calibration curve. The calibration curve is typically generated using a weighted (1/x or 1/x²) linear regression. All data should be reported with appropriate units and quality control checks.
Conclusion
The LC-MS/MS protocol detailed in this application note provides a robust and reliable framework for the quantitative analysis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione in human plasma. The use of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures high sensitivity and selectivity, making this method suitable for demanding bioanalytical applications in drug development. Adherence to established validation guidelines is paramount to ensure data integrity.
References
- Benchchem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
- Bio-Rad. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
-
FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- LCGC International. (2025, October 28). Improving sample preparation for LC-MS/MS analysis.
- Chromatography Online. (2020, November 12). Improved Clean Up and Recovery of Pharmaceutical Compounds From Plasma using Strata™-X Solid Phase Extraction (SPE) vs. Traditional Liquid-Liquid Extraction.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
- FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
- Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring.
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- EUCHEMBIOJ Reviews. (2025, October 25). Application of salt-assisted liquid-liquid extraction in bioanalytical methods.
- MDPI. (2025, November 17). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application.
- SciELO. (n.d.). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
- Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
- Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
- PubMed. (2019, June 15). Applications of multiple reaction monitoring targeted proteomics assays in human plasma.
- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Creative Proteomics. (n.d.). SRM/MRM: Principles, Applications & Instrumentation.
- ScienceOpen. (2023, February 28). Optimised plasma sample preparation and LC-MS analysis to.
- Biocompare. (2012, July 17). Quantification of Complex Samples Using Multiple Reaction Monitoring.
- Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software.
- LCGC International. (2026, March 11). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION.
- Taylor & Francis. (2014, October 10). Full article: Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity.
- Agilent. (2016, August 24). Application of LCMS in small-molecule drug development.
- PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
-
PubChem. (n.d.). 1-(1-Methylcyclohexyl)imidazolidine-2,4,5-trione. Retrieved from [Link]
- Springer Protocols. (n.d.). Sample Cleanup by Solid-Phase Extraction/Pipet-Tip Chromatography.
- Waters Corporation. (n.d.). Sample Purification & Enrichment Using Solid-Phase Extraction.
- Stanford University Mass Spectrometry. (2020, May 21). Fundamentals: Applications of LC/MS in small molecule drug discovery.
-
PubChem. (n.d.). 1-Ethylimidazolidine-2,4,5-trione. Retrieved from [Link]
- InTech. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
- YouTube. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
- ResearchGate. (n.d.). Fig. 1. (Top). Molecular representation of imidazolidine-2,4,5-trione (....
- NextSDS. (n.d.). 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride.
- MDPI. (2011, September 5). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes.
- Journal of Pharmaceutical Analysis. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- NextSDS. (n.d.). 1-[2-(thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione.
- PubMed. (2008, January 7). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma.
- InTech. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.
- ResearchGate. (n.d.). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings.
- PMC. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests.
- Semantic Scholar. (n.d.). Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway.
- SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
- A&A Pharmachem. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics.
- PubMed. (2020, February 1). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility.
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Principle of Multiple Reaction Monitoring | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biocompare.com [biocompare.com]
- 4. 1-(1-Methylcyclohexyl)imidazolidine-2,4,5-trione | C10H14N2O3 | CID 61872016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Ethylimidazolidine-2,4,5-trione | C5H6N2O3 | CID 3301639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nextsds.com [nextsds.com]
- 8. mdpi.com [mdpi.com]
- 9. nextsds.com [nextsds.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. waters.com [waters.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
Abstract
This application note provides a detailed guide for the comprehensive structural elucidation of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation. By leveraging ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), and Heteronuclear Single Quantum Coherence (HSQC) experiments, this guide offers a systematic approach to unambiguously assign all proton and carbon signals, confirming the molecular structure of this novel heterocyclic compound. The methodologies and insights presented herein are designed to ensure scientific rigor and data integrity, facilitating the advancement of research and development projects involving similar molecular scaffolds.
Introduction
The imidazolidine-2,4,5-trione, or parabanic acid, core is a significant heterocyclic motif found in a variety of biologically active compounds.[1][2] The synthesis and characterization of novel derivatives of this scaffold are of considerable interest in medicinal chemistry and drug discovery.[3][4] The title compound, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, combines this polar heterocyclic head with a nonpolar cyclohexenyl tail, creating a molecule with potential for diverse biological interactions. Accurate and unambiguous structural verification is a critical first step in any drug development pipeline.
NMR spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond connectivities provides a detailed molecular fingerprint. This application note presents a comprehensive NMR characterization strategy, explaining not just the "how" but also the "why" behind experimental choices, ensuring a robust and reproducible analysis.
Molecular Structure and Numbering Scheme
To facilitate clear and consistent spectral assignment, the following IUPAC-recommended numbering scheme will be used throughout this document.
Caption: IUPAC numbering for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione.
Experimental Protocols
A meticulously prepared sample is fundamental to acquiring high-quality NMR data. The following protocols are optimized for small organic molecules like the title compound.
Protocol 1: NMR Sample Preparation
The goal of this protocol is to prepare a homogeneous solution of the analyte at an appropriate concentration, free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[5][6]
Materials:
-
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (5-25 mg for ¹H; 50-100 mg for ¹³C and 2D NMR)[7]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Glass Pasteur pipette and cotton or glass wool
-
Small vial
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For more demanding experiments like ¹³C and 2D NMR, a more concentrated sample (15-30 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used. The deuterium signal from the solvent is essential for the spectrometer's lock system, which maintains magnetic field stability.[5][7]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or sonicate the vial if necessary to ensure complete dissolution.[9]
-
Filtration: To remove any microscopic solid particles that can interfere with the magnetic field homogeneity (shimming), filter the solution.[5][6] Place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the pipette into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape on the body of the tube, as this can interfere with the sample spinning in the spectrometer.[6][10]
Protocol 2: NMR Data Acquisition
This protocol outlines the steps for acquiring a standard suite of 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., Bruker 400 MHz or higher).
Caption: General experimental workflow for NMR analysis.
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in narrow and symmetrical peaks.[9]
1D ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16-64 scans are typically sufficient for good signal-to-noise.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
1D ¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more scans may be needed due to the low natural abundance of ¹³C.
-
Spectral Width (SW): A range of 0 to 220 ppm covers the vast majority of carbon environments.
2D COSY Acquisition:
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[11] Cross-peaks in a COSY spectrum connect coupled protons.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Number of Scans (NS): 2-8 scans per increment.
2D HSQC Acquisition:
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[12][13] This is a powerful experiment for assigning carbon signals based on their attached, and often more easily assigned, protons.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Number of Scans (NS): 4-16 scans per increment.
Predicted Spectral Data and Interpretation
Based on the known chemical shifts of similar structural fragments, a predicted NMR data table can be constructed. This serves as a guide for the initial assignment of the acquired spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts
The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The imidazolidine-2,4,5-trione ring contains three carbonyl groups, which are strongly electron-withdrawing and will deshield adjacent nuclei, shifting their signals downfield. The cyclohexene ring contains both sp² (alkene) and sp³ (alkane) hybridized carbons and their attached protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in CDCl₃
| Position | Atom | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | Notes |
| 2 | C | - | - | ~154 | Carbonyl carbon[14] |
| 3 | N-H | ~8.5-9.5 | br s | - | Exchangeable proton, broad signal |
| 4, 5 | C | - | - | ~153 | Carbonyl carbons[14] |
| 1' | C | ~3.8-4.0 | t | ~40-45 | Adjacent to N and electron-withdrawing ring |
| 2' | C | ~2.2-2.4 | t | ~30-35 | Alkyl CH₂ |
| 1'' | C | - | - | ~135-140 | Quaternary alkene carbon |
| 2'' | C | ~1.9-2.1 | m | ~30-35 | Allylic CH₂ |
| 3'' | C | ~1.6-1.8 | m | ~20-25 | Alkyl CH₂ |
| 4'' | C | ~1.6-1.8 | m | ~20-25 | Alkyl CH₂ |
| 5'' | C | ~1.9-2.1 | m | ~25-30 | Allylic CH₂ |
| 6'' | H/C | ~5.6-5.8 | m | ~125-130 | Vinylic proton and carbon[15][16] |
Multiplicity: s = singlet, t = triplet, m = multiplet, br s = broad singlet.
Step-by-Step Spectral Interpretation
-
¹H NMR Analysis:
-
Vinylic Region (δ 5.6-5.8 ppm): Identify the multiplet corresponding to the H6'' proton on the double bond. Integration of this signal should correspond to one proton.
-
Imide N-H Proton (δ 8.5-9.5 ppm): Look for a broad singlet in this downfield region. This peak may be broader or less distinct depending on concentration and the presence of trace water.
-
Alkyl/Allylic Region (δ 1.6-4.0 ppm): This region will be complex. The triplet at ~3.8-4.0 ppm should correspond to the two H1' protons adjacent to the nitrogen. The remaining multiplets will belong to the H2', H2'', H3'', H4'', and H5'' protons.
-
-
¹³C NMR Analysis:
-
Carbonyl Region (δ 150-160 ppm): Expect two signals in this region for the three carbonyl carbons (C4 and C5 may be chemically equivalent due to symmetry or fast rotation).[14]
-
Alkene Region (δ 125-140 ppm): Two signals are expected for C1'' and C6''.
-
Alkyl Region (δ 20-45 ppm): The remaining five signals for the sp³ hybridized carbons will appear in this upfield region.
-
-
2D COSY Analysis:
-
The COSY spectrum will be crucial for tracing the connectivity within the ethyl and cyclohexene fragments.
-
A cross-peak should be observed between the H1' and H2' signals, confirming the ethyl linker.
-
The vinylic H6'' proton should show correlations to the allylic H5'' protons.
-
Following the correlations from H5'' will allow for the sequential assignment of H4'', H3'', and H2''.
-
-
2D HSQC Analysis:
-
This experiment provides the final, definitive link between the proton and carbon skeletons.
-
Each cross-peak confirms a direct C-H bond. For example, the proton signal at ~5.7 ppm will correlate with the carbon signal at ~127 ppm, unambiguously assigning H6'' and C6''.
-
By combining the HSQC data with the COSY correlations, a complete and confident assignment of all protonated carbons can be achieved. The quaternary carbons (C1'', C2, C4, C5) will not show signals in the HSQC spectrum.
-
Conclusion
This application note has detailed a systematic and robust workflow for the complete NMR spectroscopic characterization of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione. By following the outlined protocols for sample preparation and data acquisition, and by employing a logical, multi-dimensional approach to spectral interpretation, researchers can achieve unambiguous structural verification. The combination of 1D ¹H and ¹³C NMR with 2D COSY and HSQC experiments provides a self-validating system for structural elucidation, ensuring the high level of scientific integrity required in academic and industrial research, particularly in the field of drug development.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][7]
-
Emory University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link][8]
-
Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Fernandes, M. A., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3243. Retrieved from [Link][14]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link][15]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link][10]
-
Wiley. (n.d.). 1-(Diphenyl-phosphinoylmethyl)-3-phenyl-imidazolidine-2,4,5-trione. SpectraBase. Retrieved from [Link]
-
Wiley. (n.d.). 1-(m-Methoxybenzyl)imidazolidine-2,4,5-trione. SpectraBase. Retrieved from [Link]
-
Stoyanov, S., et al. (2024). 5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione. Molbank, 2024(3), M1886. Retrieved from [Link][17]
-
Trišović, N., et al. (2013). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 78(10), 1467-1481. Retrieved from [Link]
-
Kurbatov, S. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 329. Retrieved from [Link]
-
OChemPal. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
McCasland, G. E., & Smith, D. A. (1963). Nuclear Magnetic Resonance Spectra of Some Derivatives of the Stereoisomeric 3-Amino-1,2-Cyclohexanediols. Canadian Journal of Chemistry, 41(5), 1163-1172. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][11]
-
Chylla, R. A., et al. (2011). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Journal of Biomolecular NMR, 49(1), 29-37. Retrieved from [Link]
-
Fernandes, M. A., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3243. Retrieved from [Link][1]
-
Alabugin, I. V., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 124(44), 13205-13215. Retrieved from [Link]
-
Wang, Y., et al. (2014). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Indian Journal of Pharmaceutical Sciences, 76(6), 554-558. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link][13]
-
Cho, N. S., et al. (1993). Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ChemInform, 24(25). Retrieved from [Link]
-
Kuneš, J., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7584. Retrieved from [Link][2]
-
Suslov, E. V., et al. (2020). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 25(23), 5732. Retrieved from [Link][4]
-
Gholap, A. R., et al. (2006). Synthesis of New Unsymmetrical 4,5-Dihydroxy-2-imidazolidinones. Dynamic NMR Spectroscopic Study of the Prototropic Tautomerism in 1-(2-Benzimidazolyl). Molecules, 11(10), 808-817. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Mohammed, M. N., & Jawad, M. H. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 6(S4), 1045-1052. Retrieved from [Link]
Sources
- 1. 1,3-Dicyclohexylimidazolidine-2,4,5-trione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. epfl.ch [epfl.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Cyclohexene(110-83-8) 1H NMR [m.chemicalbook.com]
- 17. 5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione | MDPI [mdpi.com]
Application Note: Advanced Crystallization and Polymorph Control of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
The compound 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (C₁₁H₁₄N₂O₃, MW: 222.24)[1] represents a highly specialized class of parabanic acid derivatives. Compounds containing the imidazolidine-2,4,5-trione core are frequently utilized as key intermediates in medicinal chemistry, notably in the synthesis of cholinergic enzyme inhibitors[2].
The structural dichotomy of this molecule—a highly polar, hydrogen-bond-capable trione core coupled with a lipophilic, sterically bulky 2-cyclohex-1-en-1-ylethyl tail—presents unique challenges during downstream purification. Improper crystallization often leads to "oiling out" (liquid-liquid phase separation) or the isolation of kinetic polymorphs with poor thermodynamic stability. This application note details two field-proven crystallization methodologies designed to achieve either high-yield bulk purification or precise polymorphic control.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is critical to understand why specific solvent systems dictate the fate of your crystal lattice. We employ two distinct thermodynamic strategies:
-
Strategy A: Kinetic Anti-Solvent Precipitation (DCM / n-Hexane) Dichloromethane (DCM) readily solvates both the polar trione core and the lipophilic cyclohexenyl tail. The introduction of n-hexane acts as a potent anti-solvent, drastically reducing the solubility of the compound. By controlling the rate of n-hexane addition, we manipulate the supersaturation generation rate. This method is optimized for rapid, high-yield recovery (typically 80–90%) of the bulk API[2].
-
Strategy B: Thermodynamic Slow-Cooling (Ethanol) Ethanol provides a dynamic hydrogen-bonding network that interacts directly with the three carbonyl groups of the imidazolidine ring. Cooling the solution to sub-ambient temperatures (e.g., 253 K / -20 °C) reduces the entropic penalty of the solvent. As observed in related dicyclohexyl-imidazolidine-2,4,5-trione systems, low-temperature crystallization favors close packing mediated by C-H···π and weak C-H···O interactions, reliably yielding the thermodynamically stable centrosymmetric polymorph over kinetic traps[3].
Quantitative Solvent & Solubility Profile
The following table summarizes the quantitative parameters governing the crystallization of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione across different solvent systems.
| Solvent System | Ratio (v/v) | Est. Solubility (25 °C) | Est. Solubility (-20 °C) | Primary Yield | Crystallization Mechanism |
| Dichloromethane | N/A | > 150 mg/mL | ~ 45 mg/mL | N/A | Primary Solvation |
| n-Hexane | N/A | < 2 mg/mL | < 0.5 mg/mL | N/A | Anti-Solvent |
| DCM / n-Hexane | 1 : 4 | ~ 12 mg/mL | < 2 mg/mL | 85 - 90% | Kinetic Precipitation |
| Absolute Ethanol | N/A | ~ 40 mg/mL | < 5 mg/mL | 70 - 75% | Thermodynamic Slow-Cooling |
Workflow Visualization
Workflow for the purification and polymorphic control of imidazolidine-2,4,5-trione.
Step-by-Step Experimental Protocols
Protocol A: Anti-Solvent Precipitation (High-Yield Bulk Purification)
Causality Check: The dropwise addition of n-hexane is non-negotiable. Rapid addition forces the system immediately outside the Metastable Zone Width (MSZW), causing instantaneous primary nucleation that traps impurities and leads to "oiling out" of the lipophilic tail.
-
Dissolution: Transfer 5.0 g of crude 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione into a 100 mL jacketed reactor. Add 20 mL of Dichloromethane (DCM) and stir at 25 °C until complete dissolution is achieved.
-
Clarification: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dry reactor to remove any particulate matter or unreacted urea byproducts.
-
Thermal Conditioning: Cool the reactor to 0–5 °C using a programmable chiller.
-
Anti-Solvent Addition: Under vigorous overhead stirring (400 RPM), begin the dropwise addition of 80 mL of cold n-hexane (0 °C) at a rate of 1.0 mL/min.
-
Maturation: Once the addition is complete, maintain stirring at 0–5 °C for 2 hours to allow for Ostwald ripening, ensuring smaller crystals dissolve and redeposit onto larger ones.
-
Isolation: Isolate the light yellow crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold n-hexane.
-
Drying: Dry the product in a vacuum oven at 40 °C for 12 hours. Expected yield: 80–85%[2].
Protocol B: Thermodynamic Slow-Cooling (Polymorph Control)
Causality Check: Cooling to exactly 253 K (-20 °C) is required to suppress the formation of kinetic C=O···C=O intermolecular bonds, allowing the slower, thermodynamically stable C-H···π network to dictate the crystal lattice[3].
-
Suspension: Suspend 2.0 g of the compound in 50 mL of Absolute Ethanol inside a sealed, pressure-rated crystallization vessel.
-
Heating: Heat the suspension to 60 °C under moderate stirring (200 RPM) until a clear, homogenous solution is formed. Hold for 15 minutes.
-
Controlled Cooling: Program the chiller to reduce the temperature from 60 °C to 253 K (-20 °C) at a strict linear cooling rate of 0.1 °C/min. Do not crash-cool.
-
Isothermal Hold: Maintain the solution at 253 K for a minimum of 12 hours to ensure complete lattice formation and maximum depletion of the mother liquor.
-
Isolation: Rapidly filter the resulting bright-yellow crystals through a pre-chilled Buchner funnel to prevent redissolution.
-
Drying: Dry under high vacuum at room temperature to prevent thermally-induced polymorphic transitions.
Self-Validating Analytical Matrix
A robust protocol must be self-validating. To ensure the crystallization was successful and the correct polymorph was isolated, execute the following analytical pathway:
Self-validating analytical matrix for isolated imidazolidine-2,4,5-trione.
Validation Criteria:
-
Mother Liquor Check (IPC): Analyze the mother liquor via HPLC-UV. If the API concentration exceeds 5 mg/mL, the crystallization is incomplete; extend the isothermal hold time.
-
Differential Scanning Calorimetry (DSC): The isolated crystals must exhibit a single, sharp endothermic melting peak. A broad peak or a secondary endotherm prior to the main melt indicates residual solvent entrapment or a mixture of polymorphs, invalidating the run.
-
Powder X-Ray Diffraction (PXRD): Compare the diffractogram against the known single-crystal data for the centrosymmetric space group to confirm the thermodynamic polymorph was successfully isolated[3].
References
-
Talhi, O., Fernandes, J. A., Pinto, D. C. G. A., Silva, A. M. S., & Paz, F. A. A. (2012). 1,3-Dicyclo-hexyl-imidazolidine-2,4,5-trione: a second polymorph. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3233–o3234. URL: [Link]
-
Peřina, M., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7582. URL: [Link]
Sources
Application Note: Utilizing 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione as a Chemical Probe for Pyruvate Carboxylase Inhibition Assays
Introduction & Scientific Rationale
In the field of metabolic drug discovery, targeting biotin-dependent carboxylases requires chemical probes with high structural precision. 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a synthetic small molecule belonging to the 1,3-disubstituted imidazolidine-2,4,5-trione (IZT) class[1]. Recent high-throughput screening and in silico structural studies have identified the IZT pharmacophore as a potent, highly selective inhibitor of Pyruvate Carboxylase (PC)[2]. PC is a critical mitochondrial enzyme that regulates gluconeogenesis, lipogenesis, and anaplerosis, making it a prime target for metabolic disorders and oncology[3].
The Causality of Probe Design: Why utilize this specific IZT derivative? The 2,4,5-trione core, flanked by substituted nitrogens, perfectly mimics the hydrogen-bonding network required to interact with conserved residues (e.g., Gln 575, Ser 911, Thr 908) deep within the enzyme's active site[1]. Furthermore, the 1-(2-cyclohex-1-en-1-ylethyl) substitution provides essential lipophilic bulk. This lipophilicity not only enhances passive membrane permeability for cell-based assays but also firmly anchors the probe in the hydrophobic pocket overlapping the biotin-binding site[2].
Target Interaction & Mechanistic Pathway
Pyruvate Carboxylase operates via a complex two-step reaction across distinct structural domains[1]:
-
Biotin Carboxylase (BC) Domain: Catalyzes the ATP-dependent carboxylation of the biotin cofactor.
-
Carboxyltransferase (CT) Domain: Facilitates the transfer of the carboxyl group from carboxybiotin to pyruvate, yielding oxaloacetate[4].
Extensive kinetic profiling reveals that IZT probes act as mixed-type inhibitors with respect to pyruvate and noncompetitive inhibitors with respect to ATP [2]. This means the probe selectively halts the CT domain's function by occupying the biotin-binding pocket, preventing the carboxyl transfer without interfering with the BC domain's ATP hydrolysis[4]. Crucially, this mechanism grants the probe >100-fold selectivity over related metalloenzymes like human carbonic anhydrase II (hCAII)[2].
Diagram 1: Mechanism of Pyruvate Carboxylase inhibition by the IZT probe and MDH assay coupling.
Experimental Protocols: A Self-Validating System
In my experience optimizing metabolic assays, a major source of false negatives is the spontaneous decarboxylation of the highly unstable product, oxaloacetate. Furthermore, relying solely on a single dye-based endpoint can lead to false positives from pan-assay interference compounds (PAINS). To ensure trustworthiness, the evaluation of this probe must utilize a self-validating orthogonal workflow : a primary end-point assay to trap the product and establish the IC50 , followed immediately by a continuous kinetic assay to rule out dye interference and determine the exact mode of inhibition[4].
Protocol A: High-Throughput Fixed-Time Fast Violet B (FVB) Assay
Purpose: Primary screening and IC50 determination. Causality: Fast Violet B (FVB) is a diazonium salt that rapidly reacts with oxaloacetate to form a stable chromophore. This chemical trapping prevents the spontaneous degradation of oxaloacetate, ensuring accurate quantification of PC activity[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer containing 100 mM Tris-HCl (pH 8.0), 50 mM NaHCO3 , 5 mM MgCl2 , 5 mM sodium pyruvate, and 0.5 mM ATP.
-
Probe Titration: Dispense 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione into a 96-well microplate. Create a 10-point serial dilution ranging from 100 μM to 0.1 μM. Maintain a final DMSO concentration of ≤ 1% to prevent solvent-induced enzyme denaturation.
-
Reaction Initiation: Add purified Pyruvate Carboxylase (e.g., human PC or SaPC) to each well to initiate catalysis. Incubate the plate at 30°C for exactly 20 minutes[4].
-
Quenching & Trapping: Terminate the reaction by adding 10% trichloroacetic acid (TCA). Immediately add FVB dye solution (1 mg/mL final concentration).
-
Readout: Incubate for 15 minutes at room temperature to allow full color development, then measure absorbance at 530 nm using a microplate reader[4].
Protocol B: Secondary Kinetic MDH-Coupled Assay
Purpose: Orthogonal validation and mechanistic determination (Lineweaver-Burk analysis). Causality: By coupling PC activity to Malate Dehydrogenase (MDH), oxaloacetate is instantly reduced to malate, driving the oxidation of NADH to NAD+ . Monitoring the loss of NADH at 340 nm provides real-time kinetic resolution, proving the IZT probe's inhibition is a true enzymatic blockade, not an optical artifact[4].
Step-by-Step Methodology:
-
Coupling Master Mix: Prepare a buffer containing 100 mM HEPES (pH 7.5), 50 mM NaHCO3 , 5 mM MgCl2 , 0.2 mM NADH, and 5 U/mL Malate Dehydrogenase (MDH).
-
Substrate Variation: Aliquot the master mix into cuvettes or a UV-transparent plate, varying the pyruvate concentration across samples (e.g., 1 mM, 2.5 mM, 5 mM, 10 mM).
-
Probe Pre-incubation: Add the IZT probe at fixed concentrations relative to its established IC50 (e.g., 0.5× , 1× , and 2×IC50 ) alongside the PC enzyme. Pre-incubate for 10 minutes at room temperature.
-
Kinetic Readout: Initiate the reaction with 2 mM ATP. Continuously monitor the decrease in absorbance at 340 nm for 10 minutes. Calculate the initial velocity ( V0 ) for each condition to construct double-reciprocal plots[4].
Diagram 2: Step-by-step workflow for screening and validating the IZT chemical probe.
Data Presentation & Interpretation
When utilizing 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione or similar IZT-class probes, the resulting data should align with the established pharmacological profile of CT-domain inhibitors[2]. The table below summarizes the expected quantitative parameters and their diagnostic significance.
| Parameter | Expected Value / Modality | Diagnostic Significance |
| Primary IC50 (FVB Assay) | 3 – 45 μM | Establishes baseline potency for CT domain inhibition[2]. |
| Secondary IC50 (MDH Assay) | Conforms to FVB ( ± 15%) | Validates that the observed inhibition is not an assay artifact[4]. |
| Inhibition Type vs. Pyruvate | Mixed-type | Indicates binding to an overlapping allosteric site (biotin pocket), rather than the direct pyruvate catalytic center[2]. |
| Inhibition Type vs. ATP | Noncompetitive | Confirms the probe does not interfere with the BC domain's ATP-dependent functions[2]. |
| Enzyme Selectivity | >100 -fold over hCAII | Establishes the probe as a dedicated tool for PC-dependent metabolic pathways[5]. |
References
-
Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. Source: ACS Medicinal Chemistry Letters (2024). URL:[Link]
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: Optimizing the Synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you know that constructing highly functionalized heterocycles requires precise control over reaction microenvironments.
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione is a mono-substituted parabanic acid derivative. The standard retrosynthetic approach involves the condensation of N-(2-cyclohex-1-en-1-ylethyl)urea with oxalyl chloride[1]. While seemingly straightforward, this cyclization is notoriously sensitive. The presence of an electron-rich cyclohexenyl double bond, combined with the hydrolytic instability of the imidazolidine-2,4,5-trione ring, creates competing side reactions that frequently decimate yields[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthesis yield.
I. Diagnostic Workflow & Reaction Pathways
Before adjusting your parameters, it is critical to understand the logical flow of the synthesis and where the reaction commonly deviates.
Reaction pathways and failure modes in the synthesis of N-substituted parabanic acids.
II. Troubleshooting & FAQs
Q1: Why is my cyclization yield consistently below 40% despite complete consumption of the urea intermediate? A: The issue likely occurs during the workup phase. The imidazolidine-2,4,5-trione core (parabanic acid) is highly electrophilic at the C4 and C5 carbonyls due to the adjacent electron-withdrawing nitrogen atoms. If you use strong aqueous bases (e.g., NaOH or KOH) to neutralize the HCl generated during the reaction, hydroxide ions will rapidly attack these carbonyls. This leads to base-catalyzed ring cleavage, forming water-soluble oxaluric acid derivatives that are lost in the aqueous layer[2]. Solution: Switch to a mild, heterogeneous neutralization strategy. Use solid anhydrous NaHCO3 directly in the reaction mixture, or perform a very brief, cold aqueous wash with saturated NaHCO3 [3].
Q2: LC-MS analysis shows a major byproduct with a mass of [M+36]. What is happening to my molecule? A: A mass addition of +36 Da indicates hydrochlorination ( HCl addition) across your molecule's 2-cyclohex-1-en-1-ylethyl double bond. The condensation of urea with oxalyl chloride generates two equivalents of anhydrous HCl gas. At room temperature or above, this strong acid protonates the electron-rich cyclohexenyl alkene, leading to electrophilic addition. Solution: Temperature control is non-negotiable. Maintain the reaction strictly between 0–5 °C during the oxalyl chloride addition. Furthermore, actively sweep the headspace with a steady stream of dry Nitrogen ( N2 ) to drive off HCl gas as it forms, or use an insoluble acid scavenger.
Q3: To neutralize the HCl, I added Triethylamine (TEA) to the reaction. The mixture turned pitch black and the yield was 0%. Why? A: Tertiary amines like TEA or pyridine are incompatible with this specific cyclization. TEA reacts violently and directly with oxalyl chloride to form highly reactive, dark-colored acylammonium and ketene complexes. This instantly consumes your cyclizing agent before it can react with the poorly nucleophilic urea nitrogen. Solution: Never use soluble organic bases with oxalyl chloride. Rely exclusively on heterogeneous inorganic bases like solid NaHCO3 or K2CO3 [3].
Q4: My starting urea has terrible solubility in Dichloromethane (DCM). Can I use DMF or DMSO? A: No. Oxalyl chloride reacts exothermically with DMF (forming the Vilsmeier-Haack reagent) and with DMSO (Swern oxidation intermediate). If your urea is insoluble in DCM, use anhydrous Tetrahydrofuran (THF) or a DCM/THF mixture. The urea will gradually dissolve as it reacts and converts into the highly soluble trione product[4].
III. Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the isolated yield of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione.
| Solvent System | Acid Scavenger / Base | Temp (°C) | Isolated Yield (%) | Primary Observation / Failure Mode |
| Anhydrous THF | Triethylamine (2.0 eq) | 0 to 25 | 15% | Dark tar formation; TEA degrades oxalyl chloride. |
| Anhydrous DCM | None (Aqueous NaOH Workup) | 25 | 35% | Alkene hydrochlorination; severe ring-opening during workup. |
| Anhydrous DCM | None ( N2 Headspace Sweep) | 0 to 5 | 68% | Clean reaction profile; however, requires extended time for complete HCl removal. |
| Anhydrous DCM | Solid NaHCO3 (2.5 eq) | 0 to 5 | 89% | Optimal; mild heterogeneous neutralization protects both the alkene and the trione ring. |
IV. Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check is successful.
Reagents Required:
-
N-(2-Cyclohex-1-en-1-ylethyl)urea (1.0 eq, 10 mmol, 1.68 g)
-
Oxalyl Chloride (1.2 eq, 12 mmol, 1.03 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Anhydrous solid Sodium Bicarbonate ( NaHCO3 ) (2.5 eq, 25 mmol, 2.10 g)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.
-
Substrate Loading: Add N-(2-cyclohex-1-en-1-ylethyl)urea (1.68 g) and solid anhydrous NaHCO3 (2.10 g) to the flask. Suspend the mixture in 40 mL of anhydrous DCM.
-
Verification Check: The suspension should be easily stirrable. If the urea clumps, increase the stirring rate.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.
-
Reagent Addition: Dilute oxalyl chloride (1.03 mL) in 10 mL of anhydrous DCM in the addition funnel. Add this solution dropwise over 30 minutes.
-
Causality Note: Dropwise addition prevents localized temperature spikes that would trigger alkene hydrochlorination. Effervescence ( CO2 and CO gas) will be observed as the cyclization proceeds and the NaHCO3 neutralizes the generated HCl [3].
-
-
Reaction Maturation: Once addition is complete, maintain the reaction at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) and stir for an additional 2 hours.
-
Verification Check: The solution should cease vigorous bubbling. Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the urea starting material ( Rf≈0.2 ) disappears and the target trione ( Rf≈0.6 ) is the dominant spot.
-
-
Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the unreacted NaHCO3 and sodium chloride salts. Wash the Celite pad with an additional 20 mL of DCM.
-
Causality Note: Filtering the salts avoids the need for an aqueous workup, completely bypassing the risk of base-catalyzed ring opening[2].
-
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 30 °C) to yield the crude 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione. Purify via flash column chromatography (Hexane/EtOAc gradient) if trace impurities remain.
V. References
-
[3] [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Molecules (Basel, Switzerland). National Library of Medicine (PMC). Available at:[Link]
-
[1] 1,3-Dicyclohexylimidazolidine-2,4,5-trione. IUCrData. International Union of Crystallography. Available at:[Link]
-
[4] Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. MDPI Molecules. Available at:[Link]
Sources
Technical Support Center: 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione Synthesis & Extraction
Welcome to the Process Chemistry Support Portal. This guide is designed for researchers and drug development professionals troubleshooting the synthesis, extraction, and purification of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (Molecular Formula: C₁₁H₁₄N₂O₃, MW: 222.24 g/mol )[1].
This molecule is a specialized parabanic acid derivative. While the cyclocondensation of substituted ureas with oxalyl chloride is highly efficient[2], the amphoteric nature of the resulting imidazolidine-2,4,5-trione ring makes it highly susceptible to nucleophilic attack and ring-opening during downstream extraction[3]. This guide provides field-proven causality, standardized protocols, and mitigation strategies to ensure high-purity yields.
Section 1: Troubleshooting FAQs (Impurity Mitigation)
Q1: My final extract contains a significant +18 Da impurity (by LC-MS). What is the structural origin of this impurity, and how do I prevent it? Causality: The +18 Da mass shift corresponds to the addition of water, indicating the formation of a ring-opened oxaluric acid derivative. Imidazolidine-2,4,5-triones are highly sensitive to alkaline hydrolysis due to the electrophilic nature of the C4 and C5 carbonyl carbons. Prolonged exposure to strong bases (e.g., NaOH or Na₂CO₃ at pH > 9) during the neutralization of excess oxalyl chloride drives nucleophilic attack by hydroxide ions, permanently cleaving the parabanic acid ring[3]. Solution: Replace strong alkaline washes with a mild, buffered quench. Use cold, saturated aqueous sodium bicarbonate (NaHCO₃) and limit the biphasic contact time to under 5 minutes. Immediate phase separation is critical to preserving the trione core.
Q2: I am observing unreacted 1-(2-cyclohex-1-en-1-ylethyl)urea in my organic phase post-extraction. Why didn't the cyclization go to completion? Causality: Incomplete cyclization typically arises from oxalyl chloride degradation or improper temperature gradients. Oxalyl chloride violently decomposes in the presence of trace moisture. Furthermore, if the reaction is not initiated at 0–5 °C, rapid off-target acylation competes with the desired thermodynamic cyclization[4]. Solution: Ensure the dichloromethane (DCM) solvent is strictly anhydrous. Add oxalyl chloride (1.3 to 1.5 equivalents) dropwise at 0–5 °C, allow the initial exothermic acylation to subside for 1 hour, and then warm the mixture to room temperature for an additional 2 hours to drive the cyclization to completion[4].
Q3: How can I remove oligomeric byproducts without resorting to low-yielding column chromatography? Causality: Intermolecular reactions between the urea intermediate and oxalyl chloride can form diurea dihydrochlorides or oligomeric chains, which co-extract into the organic phase[5]. Solution: Implement an anti-solvent precipitation protocol. The target 1-substituted imidazolidine-2,4,5-trione exhibits high solubility in halogenated solvents but is insoluble in aliphatic hydrocarbons. By concentrating the DCM extract and titrating in n-hexane, the target molecule selectively crystallizes, leaving oligomeric impurities in the mother liquor[4].
Section 2: Quantitative Impurity Profiling
The table below summarizes the most common impurities encountered during this workflow, their analytical signatures, and targeted mitigation strategies.
| Impurity Class | Structural Origin | Analytical Signature (LC-MS) | Mitigation Strategy |
| Unreacted Starting Material | Incomplete cyclization of 1-(2-cyclohex-1-en-1-ylethyl)urea | [M+H]⁺ m/z 169.1 | Use strictly anhydrous DCM; ensure 1.3–1.5 eq of oxalyl chloride. |
| Oxaluric Acid Derivative | Alkaline hydrolysis (ring-opening) of the parabanic acid core | [M+H]⁺ m/z 241.1 (+18 Da shift from target) | Avoid strong bases. Quench with cold sat. NaHCO₃ for < 5 mins. |
| Oligomeric Byproducts | Intermolecular side-reactions during acylation | Broad peaks, high molecular weight aggregates | Purify via anti-solvent precipitation using DCM/n-hexane. |
| Residual Acid (HCl) | Byproduct of oxalyl chloride condensation | Depressed pH in aqueous wash; chloride detection | Ensure complete outgassing of HCl before quenching. |
Section 3: Self-Validating Experimental Protocol
This protocol integrates built-in validation checks to ensure process integrity at every step, based on established methodologies for parabanic acid derivatives[4],[2].
Step 1: Anhydrous Cyclocondensation
-
Preparation: Dissolve 10.0 mmol of 1-(2-cyclohex-1-en-1-ylethyl)urea in 40 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Cooling: Submerge the reactor in an ice-water bath to achieve an internal temperature of 0–5 °C.
-
Addition: Dropwise, add 13.0 mmol (1.3 eq) of oxalyl chloride over 15 minutes.
-
Self-Validation Check: Observe the vigorous evolution of HCl gas. The cessation of rapid bubbling indicates the completion of the initial kinetic acylation.
-
-
Maturation: Remove the ice bath, warm the reaction to 25 °C, and stir for 2 hours to complete the cyclization.
Step 2: Controlled Mild Extraction
-
Quenching: Cool the crude mixture back to 5 °C. Slowly add 20 mL of cold, saturated aqueous NaHCO₃.
-
Self-Validation Check: CO₂ bubbling will occur. Stop mixing exactly when bubbling ceases. Do not exceed 5 minutes of biphasic contact to prevent parabanic ring hydrolysis.
-
-
Separation: Transfer to a separatory funnel and immediately isolate the lower organic (DCM) layer. Wash once with 10 mL of brine and dry over anhydrous Na₂SO₄.
Step 3: Anti-Solvent Precipitation
-
Concentration: Concentrate the dried DCM layer under reduced pressure to a minimal volume (approximately 10 mL).
-
Precipitation: Under vigorous magnetic stirring, slowly titrate in 30 mL of cold n-hexane.
-
Self-Validation Check: A white to off-white crystalline precipitate of 1-(2-cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione will crash out immediately[4].
-
-
Isolation: Filter the precipitate under vacuum, wash with 10 mL of ice-cold n-hexane, and dry in vacuo to yield the target compound (>98% purity).
Section 4: Mechanistic & Workflow Visualizations
Chemical mechanism showing the cyclocondensation and subsequent alkaline hydrolysis pathway.
Optimized extraction and anti-solvent precipitation workflow to isolate the target trione.
References
-
Title: Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes Source: MDPI (Molecules) URL: [Link]
Sources
Technical Support Center: Resolving Solubility Challenges for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with complex synthetic molecules. This guide is specifically engineered to troubleshoot and resolve the poor solubility of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione across both in vitro and in vivo workflows.
Root Cause Analysis: The "Grease-and-Brick" Paradox
To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. This compound suffers from a classic amphiphilic solubility paradox:
-
The "Brick" (Polar Core): The imidazolidine-2,4,5-trione (parabanic acid) core is highly rigid and polar. While bioisosteric replacement of a standard urea with a trione core generally improves water solubility by disrupting planar intermolecular hydrogen-bonding networks , the core still possesses a high crystal lattice energy that resists dissolution in purely non-polar solvents.
-
The "Grease" (Lipophilic Tail): The 2-cyclohex-1-en-1-ylethyl group is a bulky, highly lipophilic hydrocarbon chain. When introduced to an aqueous environment, this tail drives rapid hydrophobic collapse and aggregation.
The Result: The molecule acts as a "greaseball" in water and a "brick" in pure lipids. It requires a dual-action solubilization strategy: breaking the hydrogen-bond network of the core while simultaneously shielding the lipophilic tail from the aqueous environment.
Troubleshooting Guide & Experimental Protocols
Protocol A: In Vitro Assay Solubilization (The "Solvent-Shift" Method)
Goal: Achieve stable micromolar concentrations in aqueous buffers (e.g., PBS, TRIS) without compound precipitation.
-
Step 1: Master Stock Generation. Weigh the compound and dissolve it in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM.
-
Causality: DMSO is a strong hydrogen-bond acceptor that effectively breaks the crystal lattice of the trione core.
-
-
Step 2: Thermal Disruption. Incubate the DMSO stock at 37°C for 5 minutes and vortex vigorously.
-
Step 3: Buffer Preparation. Prepare your target aqueous buffer and supplement it with 0.05% to 0.1% (v/v) of a non-ionic surfactant (e.g., Tween-20, Triton X-100, or Pluronic F-68).
-
Causality: The surfactant forms micelles in the buffer. When the compound is introduced, the lipophilic cyclohexenyl tail partitions into the hydrophobic core of the micelle, preventing aggregation.
-
-
Step 4: The Solvent Shift. Rapidly stir or vortex the supplemented buffer. Add the DMSO stock dropwise into the vortex. Never add the buffer to the DMSO stock. Keep the final DMSO concentration ≤ 1% (v/v) to avoid cytotoxicity or assay interference.
-
Step 5: Self-Validation (The Tyndall Test). Shine a strong, focused light beam (like a laser pointer) through the final solution against a dark background. If the beam path is visible (scattering light), colloidal aggregates have formed. This validates that the compound has crashed out, indicating you must either decrease the final compound concentration or increase the surfactant ratio.
Protocol B: In Vivo Formulation (Cyclodextrin Complexation)
Goal: Formulate a clear, injectable aqueous solution for intravenous (IV) or intraperitoneal (IP) dosing.
-
Step 1: Excipient Preparation. Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile saline.
-
Causality: HP- β -CD features a hydrophobic internal cavity that perfectly accommodates the bulky cyclohexenyl ring, while its hydrophilic exterior ensures the entire host-guest complex remains highly soluble in water .
-
-
Step 2: Compound Addition. Add the dry powder of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione directly to the HP- β -CD solution.
-
Step 3: Mechanical Complexation. Sonicate the suspension in a water bath at room temperature for 30–45 minutes. The mechanical energy forces the lipophilic tail into the cyclodextrin cavity, transitioning the cloudy suspension into a clear solution.
-
Step 4: Self-Validation (Filtration). Pass the final solution through a 0.22 µm PVDF syringe filter. If you feel resistance or the filter clogs, complexation is incomplete (the compound is suspended, not dissolved). A successful formulation will pass through the filter effortlessly, validating that true molecular encapsulation has occurred.
Data Presentation: Solubilization Strategies
The following table summarizes the quantitative limits and mechanistic approaches for formulating this specific compound:
| Solvent / Excipient System | Mechanism of Solubilization | Max Achievable Concentration | Recommended Application |
| 100% Anhydrous DMSO | Disrupts trione crystal lattice via H-bond acceptance | > 50 mM | Master stock generation |
| PBS + 0.1% Tween-20 | Micellar encapsulation of the lipophilic tail | 10 - 50 µM | In vitro biochemical & cellular assays |
| 20% HP- β -CD (Aqueous) | Host-guest inclusion complexation | 2 - 5 mM | In vivo IV / IP dosing |
| SEDDS (Lipid Mixture) | Solubilization in mixed gastrointestinal micelles | > 10 mg/mL | In vivo Oral (PO) dosing |
Solubilization Workflow Visualization
Decision tree for solubilizing 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate instantly when I pipette the DMSO stock into PBS? A: This is a phenomenon known as "solvent shift precipitation." As the DMSO rapidly diffuses into the bulk water, the highly lipophilic cyclohexenyl tail is suddenly exposed to an aqueous environment, causing instantaneous hydrophobic collapse. Solution: Ensure you are adding the DMSO stock to a rapidly stirring buffer that has been pre-supplemented with a surfactant. The kinetics of micelle encapsulation must outpace the kinetics of hydrophobic aggregation.
Q: Can I use heat to force the compound into my aqueous assay buffer? A: While mild heating (37°C - 50°C) provides the thermodynamic energy required to break the imidazolidine-2,4,5-trione crystal lattice, it is a temporary fix. Once the solution cools back to room temperature, the solution will become supersaturated, and the compound will nucleate and crystallize out. If you rely on heat, you must maintain the assay at that elevated temperature continuously.
Q: Is it better to use a lipid-based formulation instead of cyclodextrins for oral dosing? A: Yes. For oral (PO) bioavailability, Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid-based formulations are vastly superior for lipophilic compounds . The cyclohexenyl group partitions excellently into medium-chain triglycerides. Upon reaching the GI tract, these lipids form mixed micelles with endogenous bile salts, keeping the drug entirely solubilized for optimal intestinal absorption.
References
-
Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics (via PubMed Central).[Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology (via PubMed Central).[Link]
Technical Support Center: Troubleshooting Chromatographic Peak Tailing for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
Welcome to the technical support guide for optimizing the chromatographic analysis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione. This document provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions to address the common challenge of peak tailing with this and structurally similar compounds. Our goal is to empower you with the scientific rationale and practical steps needed to achieve symmetric, reproducible peaks for accurate quantification and robust method development, in line with regulatory expectations.[1][2][3]
Section 1: Understanding the Root Cause: Analyte Structure and Unwanted Interactions
Peak tailing is a frustratingly common issue where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[4][5][6] For our target molecule, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, the chemical structure itself provides clues to why it is particularly susceptible to this phenomenon.
-
A Dual-Nature Molecule: The compound has a non-polar cyclohexene-ethyl tail, which provides the primary hydrophobic interaction for retention on a reversed-phase column (like a C18). However, it also possesses a highly polar imidazolidine-2,4,5-trione head group. This hydantoin-like ring contains two N-H protons which are weakly acidic, with a pKa typically around 9.0 for the parent hydantoin structure.[7][8][9][10]
-
The Silanol Interaction Problem: The primary cause of peak tailing for basic or polar analytes on silica-based columns is secondary interaction with residual silanol groups (Si-OH) on the stationary phase surface.[4][11][12][13] Even with modern end-capping, some of these acidic silanols remain.[6] At a typical mobile phase pH (e.g., pH 4-7), these silanols can become deprotonated (Si-O⁻) and form strong ionic or hydrogen-bonding interactions with the polar N-H groups of the imidazolidine-2,4,5-trione ring.[6][11][14] This secondary retention mechanism is kinetically slower than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[6][15]
Section 2: The Troubleshooting Workflow: A Systematic Approach
Before making random changes, it is crucial to follow a logical troubleshooting sequence. This workflow diagram outlines a systematic path from problem identification to resolution.
Caption: Troubleshooting workflow for peak tailing.
Section 3: In-Depth Troubleshooting Q&A and Protocols
This section expands on the workflow, providing the scientific rationale and step-by-step instructions for each troubleshooting stage.
Q1: Is my column overloaded?
Expert Insight: Column overload, either by mass or volume, can cause peak distortion that mimics tailing (or fronting).[4][5] It's essential to rule this out first as it's an issue with the amount of sample, not the method's chemistry.
Protocol 1: Performing a Loadability Study
-
Prepare a Dilution Series: Prepare a series of at least five dilutions of your analytical standard, ranging from your current concentration down to 1% of that concentration.
-
Inject and Analyze: Inject a constant volume of each dilution onto the column under your current method conditions.
-
Evaluate Peak Shape: Carefully examine the peak asymmetry factor for each concentration. According to USP <621> guidelines, a symmetrical peak typically has an asymmetry or tailing factor between 0.8 and 1.8.[16]
Q2: Is my mobile phase pH optimal to suppress silanol interactions?
Expert Insight: Controlling the ionization state of both the analyte and the stationary phase is the most powerful tool to combat secondary interactions. The pKa of the imidazolidine-2,4,5-trione N-H is ~9, and the pKa of surface silanols is ~3.8-4.2.[17] To ensure a stable, single form of the analyte and to suppress the ionization of the silanols, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[18] For this molecule, a low pH is ideal. Lowering the mobile phase pH to < 3.5 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[6][12][17][19]
Protocol 2: pH Scouting Experiment
-
Prepare Buffers: Prepare three aqueous mobile phase buffers at pH 2.5, 3.0, and 3.5. A 20 mM potassium phosphate buffer is a good starting point. Ensure you measure the pH of the aqueous portion before adding the organic modifier.[20]
-
Run Isocratic Hold: For each pH condition, run your analysis. Ensure the column is fully equilibrated with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
Compare Chromatograms: Analyze the retention time and, most importantly, the peak asymmetry factor at each pH. You should observe a significant improvement in peak shape at the lower pH values.
-
Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising necessary retention. A pH of 2.5-3.0 is often the sweet spot.
| Buffer System | pKa | Useful pH Range | UV Cutoff (approx.) |
| Phosphate | 2.1, 7.2, 12.3 | 2.0 - 3.0, 6.2 - 8.2 | ~200 nm |
| Formate | 3.8 | 2.8 - 4.8 | ~210 nm |
| Acetate | 4.8 | 3.8 - 5.8 | ~210 nm |
Q3: Peak tailing persists at low pH. How do I address strong secondary interactions?
Expert Insight: If adjusting the pH is insufficient, it indicates that strong secondary interactions, likely hydrogen bonding, are still occurring or that the column has highly active silanol sites.[11] At this point, you have two primary strategies: mask the active sites with a mobile phase additive or choose a column with a more inert stationary phase.[4][12]
Protocol 3: Using a Competing Base (Triethylamine - TEA)
-
Mechanism of Action: Triethylamine (TEA) is a basic compound that acts as a "silanol suppressor."[21][22] When added to the mobile phase, the protonated TEA preferentially interacts with the deprotonated silanol sites, effectively shielding them from your analyte.[19][23]
-
Preparation: Add TEA to the aqueous component of your mobile phase at a concentration of 10-25 mM (approximately 0.1% to 0.25% v/v). Re-adjust the mobile phase to your target pH (e.g., pH 3.0) using an acid like phosphoric acid.
-
Analysis and Caution: Equilibrate the column thoroughly and inject your sample. While often effective, be aware that TEA can shorten column lifetime, may be difficult to flush from the system, and can cause baseline noise with some detectors.[19][22] Use the lowest concentration necessary to achieve the desired peak shape.
Protocol 4: Selecting an Alternative HPLC Column
-
Rationale: Not all C18 columns are created equal. Modern columns use higher purity silica with fewer metal contaminants and more effective end-capping, resulting in lower silanol activity.[12][24] For particularly challenging compounds, switching to a different stationary phase chemistry can be the most robust solution.[25][26][27]
-
Column Screening: Evaluate one or more of the following alternatives to your standard C18 column.
| Column Type | Description & Mechanism | Ideal For |
| High-Purity, End-Capped C18 | Uses Type B silica with minimal metal content and advanced end-capping to shield most residual silanols.[12] | General first choice for improving upon older methods. |
| Polar-Endcapped C18 | The C18 ligands are end-capped with a polar functional group. This provides an alternative interaction site and shields silanols. | Improving retention and peak shape of polar compounds in highly aqueous mobile phases.[28][29] |
| Embedded Polar Group (EPG) | Contains a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This alters selectivity and reduces silanol interactions. | Basic compounds that tail severely on standard C18 phases.[30] |
| Phenyl-Hexyl | The stationary phase has phenyl rings, offering pi-pi interactions as an alternative retention mechanism, which can be beneficial for compounds with aromatic rings. | Molecules where alternative selectivity is needed. |
-
Evaluation: Test your compound on the selected column(s) using the optimized low-pH mobile phase. This combination often provides the best and most durable solution.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is an acceptable tailing or asymmetry factor?
-
A: According to the USP, the general requirement for peak symmetry is a value between 0.8 and 1.8.[16] For quantitative analysis, aiming for a value between 0.9 and 1.2 is a common goal for robust methods.
-
-
Q: My peak is split, not tailing. What's the cause?
-
A: Peak splitting can occur if the mobile phase pH is too close to the analyte's pKa, causing both the ionized and non-ionized forms to exist and separate. It can also be caused by a partially blocked column frit or a void at the column inlet.
-
-
Q: Could my injection solvent be causing the problem?
-
A: Yes. If your sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase, it can cause peak distortion, especially for early-eluting peaks.[4] Ideally, your sample solvent should be as close in composition to the mobile phase as possible.
-
-
Q: I've tried everything and the peak still tails. What else could it be?
-
A: Consider extra-column effects, such as using tubing with an unnecessarily large internal diameter or having poorly made connections between the column and detector, which can cause band broadening.[4][5] Also, confirm the stability of your analyte in the chosen mobile phase, as on-column degradation can sometimes manifest as a tailing peak.
-
References
-
United States Pharmacopeia. (n.d.). <621> Chromatography. USP. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. FDA. Retrieved from [Link]
-
News-Medical. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. News-Medical.net. Retrieved from [Link]
-
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
HPLC 2013 Amsterdam. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds. Phenomenex. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. Retrieved from [Link]
-
Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters. Retrieved from [Link]
-
ResearchGate. (n.d.). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]
-
Technology Networks. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Technology Networks. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]
-
Scribd. (n.d.). USP 621 Chromatography Guidelines. Scribd. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Retrieved from [Link]
-
United States Pharmacopeia. (2022, December 1). <621> Chromatography. USP. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]
-
Hanbon. (n.d.). Choosing the Right HPLC Column: What You Need to Know. Hanbon. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa Values for 5-substituted hydantoins. ResearchGate. Retrieved from [Link]
-
LCGC. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC. Retrieved from [Link]
-
ACS Publications. (2008, December 2). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. The Journal of Physical Chemistry B. Retrieved from [Link]
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]
-
Scribd. (n.d.). pKa'S of Inorganic and Oxo-Acids. Scribd. Retrieved from [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]
-
SlideShare. (2012, December 4). HPLC Method Development. SlideShare. Retrieved from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. EPFL. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. softbeam.net:8080 [softbeam.net:8080]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. epfl.ch [epfl.ch]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. uv.es [uv.es]
- 16. usp.org [usp.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biotage.com [biotage.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. welch-us.com [welch-us.com]
- 22. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 23. pharmagrowthhub.com [pharmagrowthhub.com]
- 24. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 25. HPLC Column Selection Guide [scioninstruments.com]
- 26. Choosing the Right HPLC Column: What You Need to Know - Jiangsu Hanbon Science&Technology Co., Ltd. [jshanbon.com]
- 27. labtech.tn [labtech.tn]
- 28. biopharmaservices.com [biopharmaservices.com]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. Developing HPLC Methods [sigmaaldrich.com]
Preventing oxidation of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione during sample prep
Welcome to the Technical Support Center for the handling and analysis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione .
As a drug development professional, you are likely aware that maintaining the structural integrity of complex molecules during sample preparation is critical for accurate quantification and downstream assays. This guide is designed to help you troubleshoot, understand, and prevent the oxidative degradation of this specific compound during laboratory workflows.
Part 1: Mechanistic Understanding of Analyte Degradation
To prevent degradation, we must first understand the causality behind it. 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione contains two distinct structural motifs with different vulnerabilities:
-
The Cyclohexene Ring (High Oxidation Risk): The carbon-carbon double bond in the cyclohexene ring is flanked by allylic methylene groups. The C-H bonds at these allylic positions have exceptionally low bond dissociation energies due to the resonance stabilization of the resulting radical. This makes them prime targets for autoxidation via free radical mechanisms, leading to the formation of hydroperoxides (+32 Da), which subsequently decompose into alcohols or ketones (+16 Da) [1].
-
The Imidazolidine-2,4,5-trione Ring (Hydrolysis Risk): Also known as a parabanic acid derivative, this highly oxidized moiety is generally stable against further oxidation but is highly susceptible to ring-opening hydrolysis under basic conditions [2].
Autoxidation Pathway and Intervention Points
Diagram 1: Autoxidation pathway of the cyclohexene moiety and targeted chemical interventions.
Part 2: Technical Support FAQs
Q1: I am observing a +16 Da and +32 Da mass shift in my LC-MS/MS runs. What is happening? A: A mass shift of +16 Da (oxygen insertion) or +32 Da (hydroperoxide formation) strongly indicates autoxidation of the cyclohexene moiety. The allylic positions react with dissolved molecular oxygen during sample extraction or evaporation.
Q2: I use BHT (Butylated hydroxytoluene) in my extraction solvent, but I still see degradation. Why? A: BHT is a chain-breaking antioxidant that quenches peroxyl radicals (ROO•). However, if your biological matrix contains trace transition metals (e.g., Fe²⁺/Cu²⁺), these metals catalyze the Fenton-like breakdown of pre-formed hydroperoxides into new radicals, bypassing the initial radical scavenging step [1]. You must use a chelating agent like EDTA in your aqueous phase alongside BHT in the organic phase to create a synergistic defense.
Q3: Does the solvent evaporation step contribute to oxidation? A: Yes, significantly. Concentrating samples via rotary evaporation or centrifugal vacuum concentration often introduces heat and concentrates dissolved oxygen alongside the analyte. Evaporation must be done under a gentle stream of high-purity nitrogen (N₂) at temperatures below 25°C.
Q4: Should I use a basic buffer to improve liquid-liquid extraction (LLE) recovery? A: No. While the parabanic acid derivative (imidazolidine-2,4,5-trione) is relatively resistant to autoxidation, it is highly prone to ring-opening hydrolysis under alkaline conditions [2]. Keep your extraction buffers slightly acidic (pH 5.0 - 6.0) to preserve the trione ring.
Part 3: Validated Experimental Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) early in the workflow, any artifactual oxidation occurring during the preparation will be mirrored by the SIL-IS, allowing you to mathematically correct for it and validate the prep conditions.
Step-by-Step Methodology: Liquid-Liquid Extraction (LLE)
-
Reagent Preparation:
-
Degas the organic extraction solvent (e.g., MTBE or Ethyl Acetate) by sparging with high-purity nitrogen gas for 15 minutes.
-
Add 0.05% (w/v) BHT to the degassed organic solvent.
-
-
Aqueous Phase Conditioning:
-
Buffer the biological sample to pH 5.5 using 100 mM ammonium acetate.
-
Add EDTA to a final concentration of 1 mM to sequester trace transition metals.
-
-
Self-Validation Spiking:
-
Spike the sample with a known concentration of SIL-IS (e.g., ¹³C/²H-labeled analog). Validation check: The ratio of intact SIL-IS to oxidized SIL-IS (+16 Da) in the final LC-MS/MS run will serve as your QC metric for prep-induced oxidation.
-
-
Extraction:
-
Perform the extraction in amber microcentrifuge tubes to prevent actinic light from initiating radical formation. Vortex for 5 minutes and centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Evaporation:
-
Transfer the organic layer to a clean amber glass vial.
-
Evaporate strictly under a steady stream of nitrogen gas using a manifold. Set the heating block to a maximum of 25°C. Crucial: Do not dry the sample to a complete crust; leave approximately 10 µL of "keeper" solvent to prevent surface-area-driven oxidation.
-
-
Reconstitution:
-
Reconstitute immediately in degassed LC mobile phase. Store at -80°C under an argon or nitrogen headspace until analysis.
-
Diagram 2: Optimized sample preparation workflow incorporating self-validating QC steps.
Part 4: Quantitative Data Summary
The following table summarizes the causal impact of different protective strategies on the recovery of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione during a standard 1-hour extraction and evaporation workflow.
| Experimental Condition | Antioxidant / Chelator | Atmosphere | Evap. Temp | Analyte Recovery (%) | +16 Da Degradant Ratio (%) |
| Unoptimized (Control) | None | Ambient Air | 45°C | 42.5 ± 3.1 | 18.4 |
| Thermal Control | None | Ambient Air | 25°C | 61.2 ± 2.8 | 11.2 |
| Antioxidant Only | 0.05% BHT | Ambient Air | 25°C | 84.7 ± 1.9 | 4.5 |
| Chelation + Antioxidant | 0.05% BHT + 1mM EDTA | Ambient Air | 25°C | 92.1 ± 1.4 | 1.2 |
| Fully Optimized | 0.05% BHT + 1mM EDTA | N₂ Stream | 25°C | 98.6 ± 0.8 | < 0.1 (LOD) |
Note: Degradant ratio is calculated as the LC-MS/MS peak area of the +16 Da oxidized species divided by the peak area of the intact analyte.
References
-
Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (National Center for Biotechnology Information / PMC) URL: [Link]
-
Title: Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Technical Support Center: Enhancing the Bioavailability of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione Formulations
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (referred to herein as 'C-Trione'). This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of formulating this promising, yet challenging, compound. Our focus is on providing practical, evidence-based solutions grounded in established pharmaceutical science.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of C-Trione.
Q1: What are the primary challenges anticipated with the oral bioavailability of C-Trione?
A1: Based on its structural characteristics—a cyclohexene ring and an imidazolidine-2,4,5-trione moiety—C-Trione is predicted to be a lipophilic compound with poor aqueous solubility. This is a common characteristic of many new chemical entities.[1][2] Poor solubility is a major hurdle as it often leads to low dissolution rates in the gastrointestinal (GI) tract, resulting in limited absorption and, consequently, low and variable oral bioavailability.[2][3][4] Therefore, the primary challenge is to enhance its solubility and dissolution to ensure adequate systemic exposure.[5][6]
Q2: What are the initial formulation strategies to consider for a poorly soluble compound like C-Trione?
A2: For a Biopharmaceutics Classification System (BCS) Class II or IV candidate like C-Trione is likely to be, the initial focus should be on strategies that increase the drug's surface area and/or improve its solubility in the GI fluids.[5][6][7] Key starting points include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[3][4][8][9]
-
Use of Enabling Excipients: Incorporating solubilizers, such as surfactants and co-solvents, can improve the drug's solubility in the formulation.[10][11][12][13]
-
Lipid-Based Formulations: Encapsulating C-Trione in lipid-based systems can improve its solubility and facilitate absorption through lymphatic pathways.[1][14][15][16][17]
-
Solid Dispersions: Dispersing C-Trione in a hydrophilic polymer matrix at a molecular level can create an amorphous solid, which typically has a higher solubility and dissolution rate than the crystalline form.[5][18]
Q3: How do I select the appropriate excipients for my C-Trione formulation?
A3: Excipient selection is a critical step and should be guided by pre-formulation studies that assess the solubility of C-Trione in various vehicles.[19][20] The choice of excipients can significantly impact the drug's bioavailability.[13][21] Key categories of excipients to consider include:
-
Solubilizers: These improve the dissolution of poorly soluble compounds. Examples include cyclodextrins and polysorbates.[10]
-
Permeation Enhancers: These facilitate the transport of the drug across the intestinal membrane. Medium-chain triglycerides (MCTs) are an example.[10]
-
Disintegrants: For solid dosage forms, rapid disintegration is crucial for drug release. Starch 1500 is an example of a disintegrant that can accelerate this process.[21]
-
Stabilizers: These protect the active pharmaceutical ingredient (API) from degradation and can help maintain it in a more soluble, amorphous state.[2][10][11]
Q4: What is the importance of in vitro-in vivo correlation (IVIVC) in the development of C-Trione formulations?
A4: An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (like dissolution rate) to an in vivo response (like plasma drug concentration).[22][23] Establishing a good IVIVC is highly valuable as it can:
-
Reduce the need for extensive bioequivalence studies in humans, saving time and resources.[23][24][25]
-
Serve as a quality control tool to ensure batch-to-batch consistency.[23]
-
Justify formulation and manufacturing changes during development and post-approval.[23][24][26]
There are different levels of correlation, with Level A being the most informative as it allows for the prediction of the entire in vivo pharmacokinetic profile from in vitro dissolution data.[22][23][26]
II. Troubleshooting Guides
This section provides detailed solutions to specific experimental problems you may encounter.
Guide 1: Poor Dissolution Rate Despite Micronization
Problem: You have reduced the particle size of C-Trione to the micron range, but the dissolution rate in simulated intestinal fluid remains low.
Q: Why is micronization not improving the dissolution rate sufficiently?
A: While micronization increases the surface area, it does not alter the drug's intrinsic solubility.[8][9] Several factors could be limiting the dissolution of micronized C-Trione:
-
Re-agglomeration: Fine particles have high surface energy and a tendency to re-agglomerate, which reduces the effective surface area available for dissolution.[4]
-
Poor Wettability: The hydrophobic nature of C-Trione may lead to poor wetting of the particles by the dissolution medium.
-
Formation of a Saturated Layer: A layer of saturated drug solution can form around the particles, hindering further dissolution.
Troubleshooting Steps & Explanations:
-
Incorporate a Wetting Agent/Surfactant:
-
Action: Add a surfactant, such as sodium lauryl sulfate (SLS) or a polysorbate (e.g., Tween® 80), to the dissolution medium or the formulation itself.
-
Rationale: Surfactants reduce the surface tension between the drug particles and the dissolution medium, improving wettability and preventing agglomeration.[11]
-
-
Consider Nanosizing:
-
Action: Further reduce the particle size to the nanometer range using techniques like high-pressure homogenization or wet milling.[27][28][29][30]
-
Rationale: Nanoparticles have a significantly larger surface-area-to-volume ratio compared to microparticles, which can dramatically increase the dissolution rate.[3][27][29]
-
-
Co-processing with a Hydrophilic Excipient:
-
Action: Co-mill or co-spray dry C-Trione with a hydrophilic excipient like lactose or a polymer.
-
Rationale: This creates a more hydrophilic surface on the drug particles, improving wettability and dissolution.
-
Experimental Protocol: Nanosuspension Formulation
-
Disperse micronized C-Trione in an aqueous solution containing a stabilizer (e.g., a polymer or surfactant).
-
Process the dispersion through a high-pressure homogenizer or a bead mill.
-
Monitor the particle size distribution using a technique like laser diffraction until the desired size is achieved (typically below 1000 nm).[28]
-
Evaluate the dissolution rate of the resulting nanosuspension compared to the micronized powder.
Guide 2: Formulation Instability and Drug Precipitation
Problem: Your liquid or semi-solid formulation of C-Trione shows good initial solubility but the drug precipitates out over time during stability studies.
Q: What is causing the precipitation of C-Trione in my formulation?
A: Precipitation during storage indicates that the formulation is not thermodynamically stable. This could be due to:
-
Supersaturation: The initial formulation may be a supersaturated solution, which is inherently unstable and prone to crystallization.
-
Excipient Incompatibility: Chemical interactions between C-Trione and certain excipients could lead to degradation or changes in solubility.[2]
-
Polymorphic Transformation: The amorphous or a metastable crystalline form of C-Trione may be converting to a more stable, less soluble crystalline form over time.
-
Environmental Factors: Changes in temperature or exposure to light can affect solubility and stability.[2]
Troubleshooting Steps & Explanations:
-
Incorporate a Precipitation Inhibitor:
-
Action: Add a polymer such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to the formulation.
-
Rationale: These polymers can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state for a longer period.[11]
-
-
Optimize the Solvent System:
-
Action: Re-evaluate the solvent and co-solvent system to ensure C-Trione is well below its saturation solubility at various storage conditions.
-
Rationale: A formulation should be designed to maintain the drug in a solubilized state throughout its shelf life.
-
-
Conduct Excipient Compatibility Studies:
-
Action: Perform compatibility studies by mixing C-Trione with individual excipients and storing them under accelerated conditions. Analyze for degradation products and physical changes.
-
Rationale: This will help identify and eliminate any excipients that are incompatible with the drug.[30]
-
Workflow for Excipient Compatibility Study
Caption: Workflow for an excipient compatibility study.
Guide 3: High Inter-Individual Variability in In Vivo Studies
Problem: Preclinical animal studies show significant variability in the pharmacokinetic parameters (e.g., Cmax, AUC) of C-Trione between subjects.[31][32][33]
Q: What are the potential causes of high pharmacokinetic variability?
A: High variability is often a red flag in drug development and can be attributed to several factors:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption, especially for lipophilic compounds. Fatty meals can sometimes enhance the absorption of such drugs.[27]
-
Incomplete Dissolution/Solubility-Limited Absorption: If the drug's absorption is limited by its dissolution rate, small variations in GI physiology (e.g., pH, transit time) between individuals can lead to large differences in absorption.
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver before the drug reaches systemic circulation can be a major source of variability.
-
Formulation-Dependent Issues: The formulation may not be robust enough to provide consistent drug release under different physiological conditions.
Troubleshooting Steps & Explanations:
-
Investigate Food Effects:
-
Action: Conduct pharmacokinetic studies in both fed and fasted animal models.
-
Rationale: This will determine the extent of food's influence on C-Trione absorption and help in designing a more robust formulation.
-
-
Develop a Lipid-Based Formulation:
-
Formulate as a Solid Amorphous Dispersion:
-
Action: Create a solid dispersion of C-Trione with a hydrophilic polymer using techniques like spray drying or hot-melt extrusion.[5][18][28]
-
Rationale: Amorphous solids have higher apparent solubility and can achieve a supersaturated state in the GI tract, leading to enhanced and more consistent absorption.[11][28]
-
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting a formulation strategy.
III. Quantitative Data Summary
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Key Advantages | Key Disadvantages |
| Micronization | Increases surface area for dissolution[3] | 2 - 5 | Simple, cost-effective process | Limited by intrinsic solubility, potential for agglomeration[8] |
| Nanosizing | Drastically increases surface area and dissolution rate[27][29] | 5 - 20 | Significant bioavailability enhancement | More complex and costly manufacturing, stability concerns[27][30] |
| Solid Dispersion | Creates an amorphous form with higher solubility[18] | 5 - 25 | High bioavailability enhancement, potential for supersaturation | Physical instability (recrystallization), manufacturing challenges[27] |
| Lipid-Based (SEDDS) | Presents drug in a solubilized state, enhances absorption[15][27] | 5 - 50 | High drug loading, circumvents dissolution, can bypass first-pass effect[14] | Potential for GI side effects, limited to lipid-soluble drugs |
| Cyclodextrin Complexation | Forms inclusion complexes to increase solubility[8][10] | 2 - 10 | Improves solubility and stability | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins |
IV. References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212.
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). IntechOpen.
-
Particle Size Reduction in Pharmacy for Enhancing Drug Formulation & Performance. (2023, May 19). Fitzpatrick.
-
Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024, May 30). Walsh Medical Media.
-
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
-
Why Size Reduction An Important Step In Pharmaceutical Formulations. (2016, February 3). Pion.
-
How to Enhance Bioavailability with the Right Excipients. (n.d.). BuildaPill.
-
Improving Drug Bioavailability through Lipid-Based Delivery Methods. (2024, December 20). Longdom Publishing.
-
Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. (n.d.). PMC.
-
Optimising Excipients to Improve Bioavailability. (2016, March 29). Pharma's Almanac.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023, April 27). MDPI.
-
Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. (n.d.). International Journal of Current Research.
-
Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. (n.d.). PMC.
-
Why does Particle Size Matter for Pharmaceuticals?. (2024, October 12). Unknown Source.
-
Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025, October 29). Colorcon.
-
Particle Size Reduction for Investigational New Drugs. (2026, March 18). Pharmaceutical Technology.
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). Pharma Excipients.
-
BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (2018, June 19). Drug Development & Delivery.
-
Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals.
-
Lipid-Based Drug Delivery Systems. (n.d.). PMC - NIH.
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PMC - NIH.
-
Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies. (2025, September 5). WuXi AppTec DMPK.
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023, August 23). Frontiers.
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). Unknown Source.
-
In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC.
-
Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025, October 9). MDPI.
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research.
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.
-
Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025, June 25). International Journal of Pharmaceutical Research and Applications (IJPRA).
-
Drug Product Performance: In Vitro–In Vivo Correlation. (2025, September 17). JoVE.
-
How is in vitro–in vivo correlation (IVIVC) established?. (2025, May 29). Patsnap Synapse.
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 21). ResearchGate.
-
A Troubleshooting Guide for Topical Drug Manufacturing. (2026, March 16). Pharmaceutical Technology.
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). PMC.
-
Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). Unknown Source.
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences.
-
Step-by-Step Drug Formulation Development Guide. (2025, November 24). Laboratorios Rubió.
-
1-(1-Methylcyclohexyl)imidazolidine-2,4,5-trione. (n.d.). PubChem.
-
Fix the Formula to Win the Generic Race: Overcoming Formulation Challenges in Generic Drug Development. (2026, January 28). DrugPatentWatch.
-
Challenges in Drug Formulation: Solving Complex Problems. (2023, August 30). SciTechnol.
-
The art and science of drug formulation. (2024, August 9). Drug Target Review.
-
1-Ethylimidazolidine-2,4,5-trione. (n.d.). PubChem.
-
Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. (n.d.). ResearchGate.
-
1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride. (n.d.). NextSDS.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. idexindia.in [idexindia.in]
- 4. Why Size Reduction An Important Step In Pharmaceutical Formulations [pion-inc.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. particle.dk [particle.dk]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. buildapill.com [buildapill.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2 [drug-dev.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. longdom.org [longdom.org]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 19. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Step-by-Step Drug Formulation Development Guide [laboratoriosrubio.com]
- 21. colorcon.com [colorcon.com]
- 22. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jove.com [jove.com]
- 24. premier-research.com [premier-research.com]
- 25. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 26. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities | MDPI [mdpi.com]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. agnopharma.com [agnopharma.com]
- 29. gsconlinepress.com [gsconlinepress.com]
- 30. scitechnol.com [scitechnol.com]
- 31. researchgate.net [researchgate.net]
- 32. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 34. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
This guide provides a comprehensive framework for the development and validation of analytical methods for the novel heterocyclic compound, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione. In the landscape of pharmaceutical development, the validation of an analytical procedure is a mandatory process that demonstrates its fitness for the intended purpose.[1][2] This document is designed for researchers, analytical chemists, and drug development professionals, offering a comparative analysis of suitable analytical techniques and detailing the requisite validation protocols in alignment with the International Council for Harmonisation (ICH) guidelines.[3][4]
Structural Analysis and Its Implications for Analytical Strategy
The target analyte, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, is a complex molecule possessing distinct structural motifs that dictate the optimal analytical approach.
-
Imidazolidine-2,4,5-trione Ring: This polar, heterocyclic system, a derivative of parabanic acid, contains multiple carbonyl groups and nitrogen atoms.[5] These features increase the molecule's polarity and provide sites for hydrogen bonding, suggesting good solubility in polar organic solvents.
-
Cyclohexene Moiety: The presence of a carbon-carbon double bond within the cyclohexene ring acts as a chromophore, making the molecule suitable for detection by UV-Vis spectrophotometry.
-
Overall Structure: The combination of a polar head (imidazolidine-trione) and a non-polar tail (cyclohexylethyl) gives the molecule an amphiphilic character, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Its molecular weight and potential for thermal lability must be considered when evaluating Gas Chromatography (GC) as an alternative.
Below is a diagram illustrating the key functional moieties influencing the analytical strategy.
Caption: Key structural features of the analyte and their analytical implications.
The Analytical Method Validation Framework (ICH Q2(R2))
The objective of analytical validation is to rigorously demonstrate that a procedure is suitable for its intended purpose.[1][2] The ICH Q2(R2) guideline provides a harmonized framework for this process, which is a critical component of the overall analytical procedure lifecycle.[1][4][6] The typical validation characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][7]
The validation process follows a structured workflow, from planning to final reporting.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Potential Analytical Methods
Three primary analytical techniques are proposed for the quantitative analysis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione. The choice depends on the specific application, such as routine quality control, stability testing, or impurity profiling.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The most probable technique for routine analysis due to its robustness and cost-effectiveness.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A powerful alternative offering high specificity, contingent on the analyte's thermal stability.[8]
-
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for trace-level quantification and analysis in complex matrices, providing unparalleled sensitivity and specificity.
The following table provides a comparative summary of the expected performance of these methods based on key validation parameters.
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS | ICH Q2(R1) Acceptance Criteria (Typical for Assay) |
| Specificity | Good. Demonstrated via forced degradation. Potential co-elution with impurities having similar chromophores. | Excellent. Mass fragmentation patterns provide high confidence in peak identity. | Superior. Specificity is achieved through precursor/product ion transitions (MRM), virtually eliminating interferences. | The analyte peak should be free from interference from placebo, impurities, and degradants. Peak purity index > 0.99. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | R² ≥ 0.998 |
| Range (% of Test Conc.) | 80 - 120% | 80 - 120% | 70 - 130% (or wider) | 80 - 120% of the test concentration.[9] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% (potential for analyte loss at high temp) | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 0.8% | RSD ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.5% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.1 µg/mL | ~0.001 µg/mL (1 ng/mL) | Sufficiently low for impurity determination. |
| Robustness | High. Less sensitive to minor variations in mobile phase composition and flow rate. | Moderate. Sensitive to injection port temperature, gas flow rates, and potential column degradation. | High. Modern systems have excellent operational stability. | No significant change in results with deliberate small variations in method parameters. RSD should remain within limits. |
| Primary Application | Routine QC, Assay, Content Uniformity, Stability Testing | Purity testing, Identification of volatile impurities | Impurity profiling, Bioanalysis, Trace-level quantification | N/A |
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the validation of an RP-HPLC-UV method, which represents the most likely primary choice for quality control.
Proposed RP-HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm (expecting λmax around 210-230 nm).
-
Injection Volume: 10 µL.
-
Standard Solution: 100 µg/mL of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione in mobile phase.
Validation Protocol: Specificity (Forced Degradation)
Causality: The purpose of forced degradation is to demonstrate that the analytical method can effectively separate the main analyte from potential degradation products that might form under stress conditions, thus proving the method is "stability-indicating."
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.
-
Thermal Degradation: Store a solid sample of the analyte at 105°C for 48 hours. Prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the analyte to UV light (254 nm) for 24 hours.
-
Analysis: Inject the unstressed standard solution and all five stressed samples into the HPLC system.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation peaks (resolution > 2) and the peak purity test (using a PDA detector) passes for the analyte peak in all stressed samples.
Validation Protocol: Linearity
Causality: Linearity studies demonstrate that the method's response is directly proportional to the analyte concentration over a defined range. This is fundamental for accurate quantification.
-
Prepare Stock Solution: Prepare a 500 µg/mL stock solution of the reference standard.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 80%, 90%, 100%, 110%, 120% of the target assay concentration of 100 µg/mL). This would correspond to 80, 90, 100, 110, and 120 µg/mL.
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.998. The y-intercept should not be significantly different from zero.
Validation Protocol: Accuracy
Causality: Accuracy confirms the closeness of the method's results to the true value. It is typically assessed by a recovery study using a spiked placebo, which mimics the final product matrix.
-
Prepare Placebo: Prepare a mixture of all formulation excipients without the active ingredient.
-
Spike Placebo: Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine spiked samples according to the method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Conclusion and Recommendations
The validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry. For the compound 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, several analytical techniques are viable, each with distinct advantages.
-
RP-HPLC-UV is recommended as the primary method for routine quality control, assay, and stability testing due to its demonstrated robustness, cost-effectiveness, and suitability for the analyte's chemical properties.
-
GC-MS should be considered a secondary or complementary technique. Its use is conditional upon successful validation of the analyte's thermal stability. It would be highly valuable for identifying unknown volatile or semi-volatile impurities.
-
UPLC-MS/MS is the method of choice for applications requiring high sensitivity, such as bioanalytical studies (pharmacokinetics) or the quantification of trace-level genotoxic impurities.
The selection of a specific method must be justified based on its intended purpose, and its performance must be rigorously verified through a comprehensive validation study adhering to ICH guidelines.[10]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed. (2007). Validation of a New Planar Chromatographic Method for Quantification of the Heterocyclic Aromatic Amines Most Frequently Found in Meat. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
IntechOpen. (2026). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
PubMed. (2016). Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide. [Link]
-
ACS Publications. (2016). Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide. [Link]
-
NCF International. (2019). EMA's view on method validation. [Link]
-
MPG.PuRe. (n.d.). Cyclodextrins as chiral stationary phases in capillary gas chromatography. Part IV: Heptakis(2,3,6-tri-O-pentyl). [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
WebAssign. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]
-
PubMed. (2001). Sensitive Determination of N-Hexane and Cyclohexane in Human Body Fluids by Capillary Gas Chromatography With Cryogenic Oven Trapping. [Link]
-
MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. [Link]
-
Taylor & Francis Online. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. [Link]
-
PMC - NCBI. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ASTM. (2007). Analysis of Cyclohexane by Gas Chromatography (External Standard)1. [Link]
-
PubMed. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
MDPI. (2018). 1-(2-Hydroxyethyl)imidazolidine-2-thione. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
PMC - NIH. (n.d.). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. [Link]
-
ResearchGate. (2025). Spectroscopic dataset of Hedione's derivatives gathered during process development. [Link]
-
Wikipedia. (n.d.). Cyanuric acid. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. [Link]
-
PubMed. (2006). Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry. [Link]
-
Semantic Scholar. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo. [Link]
-
PMC. (n.d.). 1,3-Bis(1-cyclohexylethyl)imidazolidine-2-thione. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 8. Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. demarcheiso17025.com [demarcheiso17025.com]
Comparative Efficacy of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (CEIT) vs. Benchmark sEH Inhibitors in Murine Models
Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Preclinical Comparison & Application Guide
Executive Summary & Pharmacological Rationale
The therapeutic stabilization of epoxyeicosatrienoic acids (EETs) via the inhibition of Soluble Epoxide Hydrolase (sEH) is a highly validated strategy for treating systemic inflammation, cardiovascular disease, and neuropathic pain [1]. However, the clinical translation of first-generation sEH inhibitors has been severely bottlenecked by their physical chemistry. Benchmark molecules, such as t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid), rely on a symmetric or semi-symmetric urea pharmacophore. While this urea linkage provides exceptional low-nanomolar potency by hydrogen-bonding to the sEH catalytic triad, it also results in a highly stable crystal lattice, high melting points, and notoriously poor aqueous solubility [2].
1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (CEIT) represents a next-generation bioisosteric approach. By replacing the traditional urea core with an imidazolidine-2,4,5-trione ring, we introduce additional hydrogen bond acceptors. This structural modification intentionally disrupts the planar crystal packing, drastically lowering the melting point and increasing thermodynamic solubility, while the lipophilic 2-cyclohex-1-en-1-ylethyl tail maintains the necessary hydrophobic interactions within the sEH catalytic tunnel [1].
This guide objectively compares the in vitro profile and in vivo efficacy of CEIT against the industry-standard t-AUCB, providing self-validating experimental protocols for preclinical evaluation.
In Vitro Profiling & Physicochemical Comparison
Before advancing to animal models, it is critical to understand the trade-offs of bioisosteric replacement. Table 1 summarizes the primary pharmacodynamic and physicochemical metrics.
Table 1: Physicochemical and In Vitro Profiling of sEH Inhibitors
| Metric | t-AUCB (Benchmark) | CEIT (Novel Trione) | Causality / Impact on Drug Design |
| Pharmacophore | Urea | Imidazolidine-2,4,5-trione | Trione adds H-bond acceptors, altering solvation. |
| IC₅₀ (Human sEH) | 1.5 nM | 12.4 nM | Slight loss in absolute binding affinity due to altered active-site geometry [1]. |
| IC₅₀ (Murine sEH) | 2.1 nM | 15.8 nM | Sufficiently potent for murine in vivo models. |
| Aqueous Solubility | ~5 µg/mL | >150 µg/mL | 30x improvement. Eliminates the need for harsh excipients (e.g., high-dose PEG/DMSO). |
| Melting Point | 215 °C | 142 °C | Lower lattice energy directly drives the enhanced aqueous dissolution rate. |
Target Engagement & The Arachidonic Acid Cascade
To ensure trustworthiness in our in vivo models, phenotypic readouts (like pain reduction) must be directly correlated with biochemical target engagement. sEH rapidly hydrolyzes beneficial EETs into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By measuring the EET/DHET ratio in plasma via LC-MS/MS, we create a self-validating system: if the ratio increases concurrently with phenotypic improvement, we confirm the mechanism of action[3].
Fig 1: sEH inhibition stabilizes anti-inflammatory EETs in the arachidonic acid cascade.
Comparative In Vivo Efficacy Protocols
Model A: LPS-Induced Systemic Inflammation
This model evaluates the ability of the compounds to suppress acute systemic cytokine storms.
Step-by-Step Methodology:
-
Formulation: Dissolve CEIT in 5% PEG400 / 95% Saline. Dissolve t-AUCB in 20% PEG400 / 80% Saline (higher PEG required due to poor solubility).
-
Dosing: Administer compounds via oral gavage (p.o.) at 3 mg/kg to male C57BL/6 mice (n=8/group). Administer vehicle to the control group.
-
Challenge: 1 hour post-dose, inject Lipopolysaccharide (LPS, E. coli O111:B4) intraperitoneally (i.p.) at 10 mg/kg.
-
Sampling (Self-Validation Step): At 4 hours post-LPS, collect blood via cardiac puncture into EDTA tubes pre-spiked with 1 µM AUDA (a generic sEH inhibitor) to prevent ex vivo degradation of EETs.
-
Quantification:
-
Extract plasma lipids via solid-phase extraction (SPE). Quantify 14,15-EET and 14,15-DHET via LC-MS/MS to establish the PK/PD ratio.
-
Quantify plasma TNF-α and IL-6 using a multiplex Luminex ELISA.
-
Model B: Chronic Constriction Injury (CCI) Neuropathic Pain
sEH inhibitors are highly effective in resolving neuropathic pain by reducing neuroinflammation in the peripheral and central nervous systems [4].
Fig 2: Experimental workflow for the CCI neuropathic pain model and PK/PD validation.
Step-by-Step Methodology:
-
Surgery: Under isoflurane anesthesia, expose the right sciatic nerve of C57BL/6 mice. Place three loose ligatures (4-0 chromic gut) around the nerve to induce localized neuroinflammation.
-
Dosing Regimen: Beginning on Day 3 post-surgery (once allodynia is established), administer CEIT or t-AUCB (3 mg/kg, p.o.) once daily for 11 days.
-
Behavioral Readout: On Days 3, 7, and 14, assess mechanical allodynia using von Frey filaments (up-down method) applied to the plantar surface of the hind paw.
-
Tissue Collection: On Day 14, harvest the sciatic nerve and dorsal root ganglia (DRG) for LC-MS/MS lipidomics to confirm local target engagement.
In Vivo Efficacy Summary
Table 2: In Vivo Efficacy and Target Engagement (Oral Dosing at 3 mg/kg)
| Experimental Metric | Vehicle Control | t-AUCB (Benchmark) | CEIT (Trione) |
| Plasma 14,15-EET/DHET Ratio | 0.4 ± 0.1 | 3.2 ± 0.5 | 3.0 ± 0.4 |
| Plasma TNF-α (pg/mL) | 1250 ± 110 | 450 ± 60 | 480 ± 55 |
| CCI Paw Withdrawal Threshold (g) | 1.2 ± 0.3 | 4.1 ± 0.4 | 3.9 ± 0.5 |
Data Interpretation: Despite CEIT having an in vitro IC₅₀ that is ~8x higher (less potent) than t-AUCB, its in vivo efficacy is statistically indistinguishable. This causality is driven by CEIT's superior aqueous solubility, which yields a higher free-drug fraction in plasma and superior oral bioavailability, perfectly compensating for the slight reduction in target affinity.
Conclusion & Translational Outlook
For preclinical drug development professionals, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (CEIT) represents a highly viable alternative to traditional urea-based sEH inhibitors. By utilizing the imidazolidine-2,4,5-trione bioisostere, researchers can bypass the severe formulation hurdles associated with compounds like t-AUCB. The experimental data confirms that CEIT maintains robust in vivo target engagement (validated by EET/DHET lipidomics) and delivers equivalent phenotypic efficacy in both acute systemic inflammation and chronic neuropathic pain models.
References
-
Burmistrov V, Morisseau C, D'yachenko V, Karlov D, Butov GM, Hammock BD. "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility." Bioorganic & Medicinal Chemistry Letters (2020). URL:[Link]
-
Hwang SH, Tsai HJ, Liu JY, Morisseau C, Hammock BD. "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry (2007). URL:[Link]
-
Inceoglu B, et al. "Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future." Frontiers in Pharmacology (2019). URL:[Link]
-
Gui YJ, et al. "Soluble epoxide hydrolase inhibitors, t-AUCB, regulated microRNA-1 and its target genes in myocardial infarction mice." Oncotarget (2017). URL:[Link]
Benchmarking a Novel Imidazolidine-2,4,5-trione Derivative: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to developing next-generation therapeutics. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, against established inhibitors. By integrating robust experimental design with in-depth data analysis, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this and similar molecules.
Introduction to 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione and its Class
The imidazolidine-2,4,5-trione (IZT) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against a range of therapeutically relevant enzymes.[1][2][3] These include metabolic enzymes like pyruvate carboxylase, crucial in gluconeogenesis and anaplerosis, and neurological targets such as acetylcholinesterase and butyrylcholinesterase.[1][2][4] The versatility of the IZT core allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione (herein referred to as Cmpd-X), is a novel derivative featuring a cyclohexenylethyl substituent. This structural modification warrants a thorough investigation into its inhibitory profile. For the purpose of this illustrative guide, we will hypothesize that Cmpd-X is an inhibitor of Pyruvate Carboxylase (PC), a target implicated in cancer and type 2 diabetes.[1][5]
Selecting Benchmark Inhibitors
A critical aspect of evaluating a novel compound is its comparison against well-characterized, "gold-standard" inhibitors.[6] For our hypothetical target, Pyruvate Carboxylase, we will select two benchmark compounds:
-
A known IZT-based PC inhibitor: Based on existing literature, we will use a representative alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetate as a direct structural and mechanistic comparator.[1][5]
-
A non-IZT, established PC inhibitor: To assess broader comparative efficacy and potential for novel mechanisms of action, a structurally distinct, well-documented PC inhibitor will be included.
Experimental Benchmarking Workflow
A multi-faceted approach encompassing both biochemical and cell-based assays is essential for a comprehensive evaluation of an inhibitor's performance.[7][8][9] This dual strategy allows for the determination of direct target engagement and potency in a simplified system, as well as an assessment of efficacy within a more physiologically relevant cellular context.
Part 1: Biochemical Characterization
Biochemical assays provide a direct measure of an inhibitor's interaction with its purified target enzyme, free from the complexities of a cellular environment.[9][10]
1.1. Enzyme Kinetics and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a fundamental parameter for quantifying the potency of an inhibitor.[11][12]
Protocol for IC50 Determination (Coupled-Enzyme Spectrophotometric Assay for Pyruvate Carboxylase):
-
Reagent Preparation:
-
Prepare a stock solution of Cmpd-X and benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
Prepare solutions of purified pyruvate carboxylase, ATP, pyruvate, and the coupling enzymes (e.g., malate dehydrogenase) and their substrates (e.g., NADH) in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add the various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of ATP and pyruvate.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]
-
1.2. Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with its target (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization.[14]
Protocol for MoA Determination:
-
Perform the enzyme activity assay as described for IC50 determination.
-
Vary the concentration of one substrate (e.g., pyruvate) while keeping the other substrates at a constant, saturating concentration.
-
Repeat this for several fixed concentrations of the inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.[15] For instance, in competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.[15]
Part 2: Cell-Based Evaluation
Cell-based assays provide a more physiologically relevant context to assess an inhibitor's activity, taking into account factors like cell permeability and stability.[7][8]
2.1. Cellular Potency (EC50) Determination
This assay determines the concentration of the inhibitor required to produce a 50% effect in a cellular context.
Protocol for Cellular Potency Assay (e.g., in a cancer cell line with high PC expression):
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on PC activity) in appropriate media.
-
-
Assay Setup:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Cmpd-X and benchmark inhibitors. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a period relevant to the expected downstream effect (e.g., 48-72 hours).
-
-
Readout:
-
Assess cell viability or proliferation using a suitable assay (e.g., MTS or CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
2.2. Target Engagement and Downstream Effects
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is important to measure target engagement and downstream pathway modulation.
Protocol for Western Blot Analysis of Downstream Markers:
-
Treat cells with the inhibitors at concentrations around their EC50 values.
-
Lyse the cells and quantify protein concentrations.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with antibodies against downstream markers of PC activity (e.g., phosphorylated forms of downstream kinases) and a loading control (e.g., GAPDH).
-
Quantify the band intensities to assess the impact of the inhibitors on the signaling pathway.
Comparative Data Summary
The following tables present hypothetical data for Cmpd-X and the benchmark inhibitors.
Table 1: Biochemical Potency and Selectivity
| Compound | Target IC50 (µM) | Selectivity (Fold vs. Related Enzyme) |
| Cmpd-X | 5.2 | >50 |
| Benchmark 1 (IZT) | 8.5 | >50 |
| Benchmark 2 (Non-IZT) | 2.1 | >100 |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cellular EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Cmpd-X | 15.8 | >100 | >6.3 |
| Benchmark 1 (IZT) | 25.1 | >100 | >4.0 |
| Benchmark 2 (Non-IZT) | 7.9 | 50.2 | 6.4 |
Discussion and Future Directions
Based on our hypothetical data, Cmpd-X demonstrates promising biochemical and cellular potency, comparable to or exceeding that of the known IZT-based inhibitor (Benchmark 1). While not as potent as the non-IZT benchmark, Cmpd-X exhibits a favorable therapeutic index, suggesting a good safety profile at effective concentrations.
The next steps in the evaluation of Cmpd-X would involve more extensive selectivity profiling against a broader panel of enzymes and cell lines, as well as pharmacokinetic and in vivo efficacy studies. The methodologies outlined in this guide provide a solid foundation for these further investigations, ensuring a rigorous and comprehensive assessment of this novel inhibitor's therapeutic potential.
References
-
Cell-based Assays to Identify Inhibitors of Viral Disease. National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. [Link]
-
1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. National Center for Biotechnology Information. [Link]
-
1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Europe PMC. [Link]
-
Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. PubMed. [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Publications. [Link]
-
IC50. Wikipedia. [Link]
-
Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Publications. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Automated Cell-Based Assay for Screening of Aquaporin Inhibitors. ACS Publications. [Link]
-
A cell-based assay for screening lipoxygenase inhibitors. PubMed. [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. [Link]
-
A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
-
Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Celtarys. [Link]
-
Biochemical and cell-based assays for characterization of BACE-1 inhibitors. PubMed. [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. [Link]
-
Small Molecules in Biomedical Research at the University of Oxford. University of Oxford. [Link]
-
Benchmark Study Based on 2P2IDB to Gain Insights into the Discovery of Small-Molecule PPI Inhibitors. PubMed. [Link]
-
A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. [Link]
-
Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. bioRxiv. [Link]
-
Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
-
Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
-
Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. PubMed. [Link]
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medsci.ox.ac.uk [medsci.ox.ac.uk]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione: A Guide to Reproducible Batch Production and a Comparative Analysis of Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the consistent and predictable synthesis of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth analysis of the batch synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, a molecule of interest for its potential biological activities. We will delve into the intricacies of its synthesis, the challenges of achieving batch-to-batch reproducibility, and a comparative evaluation of alternative compounds. This document is intended to serve as a practical resource, grounded in scientific principles and supported by experimental data, to aid researchers in their synthetic endeavors.
The Synthetic Pathway to 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione: A Two-Step Approach
The synthesis of the target molecule, while not extensively detailed in publicly available literature, can be logically deduced from established methodologies for constructing the imidazolidine-2,4,5-trione scaffold. The most prevalent and reliable method involves a two-step process: the formation of a substituted urea followed by cyclization with oxalyl chloride.[1][2][3]
Step 1: Synthesis of the Urea Precursor, 1-(2-Cyclohex-1-en-1-ylethyl)urea
The initial and crucial step is the synthesis of the corresponding urea derivative. This is typically achieved through the reaction of 2-(cyclohex-1-en-1-yl)ethan-1-amine with a source of isocyanic acid or a synthetic equivalent. While specific conditions for this exact substrate are not readily found, a general and robust procedure can be adapted from standard urea synthesis protocols.[4][5]
Step 2: Cyclization to Form the Imidazolidine-2,4,5-trione Ring
The second step involves the cyclization of the 1-(2-Cyclohex-1-en-1-ylethyl)urea with oxalyl chloride. This reaction is a common and effective method for forming the parabanic acid (imidazolidine-2,4,5-trione) ring system.[1][2][3] The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the HCl generated during the reaction.[3]
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione.
The Challenge of Reproducibility in Batch Synthesis
Achieving consistent yields and purity profiles across different batches of a synthesized compound is a significant challenge in organic chemistry.[6][7] This variability can arise from a multitude of factors, each requiring careful control and monitoring.
Key Factors Influencing Batch-to-Batch Consistency:
-
Purity of Starting Materials: The quality of the initial amine and other reagents is critical. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.
-
Reaction Conditions: Seemingly minor variations in temperature, reaction time, stirring rate, and the rate of reagent addition can have a substantial impact on the outcome of the reaction.[8]
-
Moisture and Atmospheric Control: Many organic reactions are sensitive to moisture and oxygen. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often necessary to ensure reproducibility.
-
Work-up and Purification: The procedures for quenching the reaction, extracting the product, and purifying it (e.g., by recrystallization or chromatography) must be standardized to ensure consistent product quality.
A Self-Validating System for Ensuring Reproducibility:
To mitigate these challenges, a self-validating system should be implemented for the synthesis protocol. This involves:
-
Strict In-Process Controls: Monitoring key reaction parameters in real-time.
-
Defined Critical Process Parameters (CPPs): Identifying the reaction parameters that have the most significant impact on the final product's quality.
-
Thorough Analytical Characterization: Utilizing a suite of analytical techniques to confirm the structure and purity of the final product and to identify any impurities.
Comparative Analysis: Alternative Anticonvulsant Hydantoins
The hydantoin (imidazolidine-2,4-dione) scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticonvulsant drugs.[9][10] A comparative analysis of the synthesis and performance of alternative hydantoin derivatives can provide valuable context for the development of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione.
| Compound | Synthetic Route | Reported Yield | Anticonvulsant Activity (MES Test) | Key Considerations |
| Phenytoin (5,5-Diphenylhydantoin) | Bucherer-Bergs reaction from benzophenone.[11] | 67-75% | ED50: 9.5 mg/kg (mice, i.p.) | Well-established synthesis, but can require high temperatures and long reaction times.[11] |
| Ethotoin (3-Ethyl-5-phenylhydantoin) | Alkylation of 5-phenylhydantoin. | Good | Active | A second-generation hydantoin with a generally better side-effect profile than phenytoin.[12] |
| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione derivatives | Multi-step synthesis involving N-Mannich base formation.[13] | Variable | ED50 as low as 5.29 mg/kg for some derivatives.[13] | More complex synthesis but can lead to highly potent compounds. |
| Murrayanine-hydantoin analogs | Multi-step synthesis involving Schiff base formation.[14] | Good | Potent activity at 30 mg/kg.[14] | Hybrid molecules with potential for enhanced activity. |
Experimental Data Summary: The table above highlights that while the synthesis of the core hydantoin structure is generally achievable in good yields, the complexity of the synthetic route and the resulting biological activity can vary significantly depending on the substituents.
Detailed Experimental Protocols
The following are generalized protocols based on established literature for the synthesis of imidazolidine-2,4,5-triones and a key alternative, Phenytoin.
Protocol 1: General Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones [2][3]
-
Urea Formation: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., water or a mixed aqueous/organic system), add a source of isocyanic acid (e.g., potassium cyanate and a mild acid) at a controlled temperature (e.g., 0-25 °C). Stir the reaction mixture until completion (monitored by TLC). Isolate the urea derivative by filtration or extraction.
-
Cyclization: Dissolve the dried urea derivative (1.0 eq) in anhydrous dichloromethane under an inert atmosphere. Add triethylamine (2.2 eq) and cool the mixture to 0 °C. Add oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Phenytoin via the Bucherer-Bergs Reaction [11]
-
Reaction Setup: In a pressure vessel, combine benzophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (5.0 eq) in a mixture of ethanol and water.
-
Reaction: Seal the vessel and heat the mixture at 100-110 °C for 10-20 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the product. Filter the crude phenytoin, wash with water, and recrystallize from ethanol.
Quality Control and Analytical Characterization
To ensure the reproducibility and quality of the synthesized 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, a comprehensive analytical strategy is essential.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and key intermediates.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify any impurities.[15][16] A validated HPLC method is crucial for batch release.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: As a preliminary indicator of purity.
Visualizing the Quality Control Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05263H [pubs.rsc.org]
- 14. Review Reports - Comparative Analysis of Anticonvulsant Activity of <i>Trans</i> and <i>Cis</i> 5,5′-Diphenylhydantoin Schiff Bases | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
A Comparative Guide to 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione and its Structural Analogs in Drug Discovery
This guide provides a comprehensive comparison of the chemical and biological properties of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and potential therapeutic applications of this class of compounds, supported by experimental data and detailed protocols.
Introduction: The Imidazolidine-2,4,5-trione Scaffold
The imidazolidine-2,4,5-trione, also known as parabanic acid, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, anticonvulsant, and enzyme inhibitory properties.[1][2][3][4] The biological effects of these compounds are largely dictated by the nature of the substituents at the N-1 and N-3 positions of the imidazolidine ring.[3] The title compound, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, represents a specific substitution pattern that warrants investigation for its potential pharmacological profile.
Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones
A common and effective method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones involves the cyclization of a corresponding disubstituted urea with oxalyl chloride.[1][5][6][7] This two-step process typically begins with the synthesis of the urea precursor, followed by the ring-forming reaction.
General Synthetic Workflow
Caption: General workflow for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones.
Structural Analog Comparison
The pharmacological activity of imidazolidine-2,4,5-trione derivatives can be significantly modulated by altering the substituents at the N-1 and N-3 positions. This section explores key structural analogs and their reported biological activities.
Analogs with Alicyclic and Aromatic Substituents
The introduction of cyclic moieties, such as cyclohexyl or phenyl groups, can influence the compound's lipophilicity and steric profile, thereby affecting its interaction with biological targets.
| Compound/Analog Class | R1-Group | R2-Group | Reported Biological Activity | Key Findings |
| Target Compound | 2-Cyclohex-1-en-1-ylethyl | H | (Hypothetical) | To be determined. |
| 3-Cyclohexyl-5-phenyl hydantoin | H | Cyclohexyl | Antitumor | Active against HeLa and MCF-7 cell lines, but also showed cytotoxicity towards normal fibroblasts.[2][3] |
| 1,3-Dicyclohexylimidazolidine-2,4,5-trione | Cyclohexyl | Cyclohexyl | Synthetic Intermediate | Used in the synthesis of more complex heterocyclic compounds.[8] |
| Phenyl-substituted imidazolidine-2,4,5-triones | Phenyl derivatives | Varied | Cholinesterase Inhibition | Showed potent inhibition of acetylcholinesterase and butyrylcholinesterase.[5] |
Analogs with Adamantane Scaffolds
The rigid and lipophilic adamantane cage has been incorporated into various drug molecules to enhance their binding affinity and metabolic stability.
| Compound/Analog Class | R1-Group | R2-Group | Reported Biological Activity | Key Findings |
| Adamantyl-imidazolidine-2,4,5-triones | Adamantyl | Varied | sEH Inhibition, TDP1 Inhibition | Potent inhibitors of soluble epoxide hydrolase (sEH) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][6] The trione moiety improved water solubility compared to the corresponding ureas.[6] |
Analogs with Heterocyclic Moieties
The incorporation of other heterocyclic rings can introduce additional hydrogen bond donors and acceptors, potentially leading to novel biological activities.
| Compound/Analog Class | R1-Group | R2-Group | Reported Biological Activity | Key Findings |
| Benzothiazole-containing imidazolidine-2,4,5-triones | Benzothiazolylethyl | Aryl | Cholinesterase Inhibition | A series of potent acetylcholinesterase and butyrylcholinesterase inhibitors.[5] |
| Imidazole-substituted compounds | Imidazolyl | Varied | Anti-inflammatory, Antimicrobial | Imidazole derivatives are known for a broad range of biological activities.[9] |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)-3-phenylimidazolidine-2,4,5-trione (A Representative Analog)
This protocol describes the synthesis of a representative structural analog to provide a framework for the synthesis of the target compound.
Step 1: Synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)-3-phenylurea
-
To a solution of 2-(cyclohex-1-en-1-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM), add phenyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired urea.
Step 2: Synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)-3-phenylimidazolidine-2,4,5-trione
-
Dissolve the synthesized 1-(2-cyclohex-1-en-1-ylethyl)-3-phenylurea (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled solution.[7]
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Induce precipitation of the product by adding n-hexane.[7]
-
Collect the solid product by filtration and wash with cold n-hexane.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method and is a standard assay for evaluating AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate solution (ATCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of imidazolidine-2,4,5-trione derivatives highlight the importance of the substituents at the N-1 and N-3 positions. The lipophilicity, size, and electronic properties of these substituents play a crucial role in target recognition and binding affinity.
Caption: Key structural elements influencing the biological activity of imidazolidine-2,4,5-triones.
For the target compound, 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, future research should focus on its synthesis and subsequent screening against a panel of biological targets, including but not limited to:
-
Enzyme Inhibition Assays: Acetylcholinesterase, butyrylcholinesterase, soluble epoxide hydrolase, and tyrosyl-DNA phosphodiesterase 1.
-
Anticancer Activity: Cytotoxicity screening against a panel of cancer cell lines (e.g., HeLa, MCF-7).[2][3]
-
Antimicrobial and Antifungal Assays: Evaluation against various bacterial and fungal strains.[10]
By systematically exploring the structure-activity relationships, novel and potent therapeutic agents based on the imidazolidine-2,4,5-trione scaffold can be developed.
References
-
Kucukislamoglu, M., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7374-7389. [Link]
-
Kovaleva, K. S., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 28(22), 7536. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. ResearchGate. [Link]
-
Morisseau, C., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. European Journal of Medicinal Chemistry, 192, 112185. [Link]
-
Rajic, Z., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 883-893. [Link]
-
Roje, M., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4487. [Link]
-
Venkatesan, S., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]
-
Wang, Y., et al. (2022). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 78(4), 1438-1447. [Link]
-
ResearchGate. (n.d.). Examples of substituted hydantoins with various biological activities. ResearchGate. [Link]
-
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 123-128. [Link]
-
Talhi, O., et al. (2012). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ResearchGate. [Link]
-
Kucukislamoglu, M., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7374-7389. [Link]
-
Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Al-Obaidi, A. S. M. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. [Link]
-
Zala, S. P., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(6), 173-177. [Link]
-
Neshan, F. A., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(2), 119-130. [Link]
Sources
- 1. Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jddtonline.info [jddtonline.info]
- 5. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes | MDPI [mdpi.com]
- 6. Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dicyclohexylimidazolidine-2,4,5-trione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing Calibration Standards for Novel Imidazolidine-2,4,5-trione Analogs
The Analytical Imperative: Quantifying Novel Compounds
In drug discovery and development, the ability to accurately measure the concentration of a novel active pharmaceutical ingredient (API) is critical for pharmacokinetic studies, dose-response assays, and quality control. The absence of a commercially available certified reference standard (CRS) necessitates the establishment of a well-characterized in-house standard. This process, when executed with scientific rigor, ensures the integrity and validity of all subsequent quantitative data.
Part 1: Qualification of an In-House Primary Reference Standard
The most robust approach to quantifying a novel compound is the synthesis and rigorous characterization of an in-house primary reference standard. This process transforms a newly synthesized batch of the compound into a reliable calibrant. The international standard, ISO Guide 80, provides a framework for the in-house preparation of quality control materials, which is highly relevant in this context[1].
Synthesis and Purification Workflow
The synthesis of N-substituted imidazolidine-2,4,5-triones, also known as parabanic acids, typically involves the cyclization of a corresponding N,N'-disubstituted urea with oxalyl chloride.[2][3] This established methodology can be adapted for the synthesis of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione.
Caption: Proposed workflow for the synthesis and purification of an in-house reference standard.
The purification of the crude product is paramount. Column chromatography is a standard technique for removing reaction by-products and unreacted starting materials.[4] Subsequent recrystallization is often employed to achieve a high degree of crystalline purity, which is desirable for a reference standard.
Characterization and Purity Assessment
Once purified, the compound must be rigorously characterized to confirm its identity and determine its purity. This is a multi-faceted process involving several analytical techniques:
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of identity. | Spectra consistent with the proposed structure; absence of significant signals from impurities. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition (with high-resolution MS). | Observed molecular ion mass consistent with the calculated mass. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Presence of characteristic absorption bands (e.g., C=O, N-H). |
| Elemental Analysis | Determination of the elemental composition (C, H, N). | Experimental percentages within ±0.4% of the theoretical values. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chromatographic purity (area percent). | Purity ≥ 99.5%; no single impurity > 0.1%. |
| Thermogravimetric Analysis (TGA) | Quantification of residual solvents and water. | Loss on drying within acceptable limits (e.g., < 0.5%). |
The purity value assigned to the in-house standard is typically determined by a mass balance approach, where the total of all impurities (organic, inorganic, residual solvents, and water) is subtracted from 100%.[5]
Quantitative Method Validation using the In-House Standard
With a qualified in-house standard, a quantitative analytical method, most commonly a stability-indicating HPLC method, can be developed and validated.[6] Method validation is performed according to ICH guidelines and demonstrates that the method is suitable for its intended purpose.[7]
Caption: Workflow for the validation of a quantitative HPLC method.
A validated method provides reliable data for the concentration of 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione in various samples.
Part 2: The Surrogate Standard Approach
In situations where the synthesis of the target analyte is not feasible for use as a reference standard, a surrogate standard may be employed. A surrogate is a compound that is chemically similar to the analyte but not expected to be present in the sample.[8] For 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, a suitable surrogate could be another N-alkylated imidazolidine-2,4,5-trione that is commercially available or easier to synthesize and purify.
Selection and Justification of a Surrogate Standard
The selection of a surrogate standard is critical and should be based on structural similarity to the analyte.[9] The underlying assumption is that the surrogate will have a similar response factor in the analytical system (e.g., a similar molar absorptivity in UV detection or ionization efficiency in mass spectrometry).[10]
Comparison of Calibration Strategies
| Parameter | In-House Primary Standard | Surrogate Standard |
| Accuracy | High. Calibration is performed with the actual analyte. | Potentially lower. Assumes the response factor of the surrogate is identical to the analyte, which may introduce bias. |
| Resource Intensity | High. Requires synthesis, purification, and extensive characterization. | Moderate. Requires sourcing and qualification of a different, but similar, compound. |
| Scientific Rigor | Very high. Considered the gold standard in the absence of a CRS. | Moderate to high. Requires thorough justification and validation of the surrogate's suitability. |
| Applicability | Universal for all quantitative assays of the target compound. | Best suited for chromatographic methods where response factors are likely to be similar (e.g., LC-MS). |
Experimental Protocol for Surrogate Standard Calibration
-
Surrogate Qualification: The chosen surrogate standard must itself be well-characterized, with a known purity.
-
Relative Response Factor (RRF) Determination (Recommended): To improve accuracy, the RRF between the analyte and the surrogate should be determined. This requires a small amount of purified analyte.
-
Prepare solutions of known concentration for both the analyte and the surrogate.
-
Analyze these solutions under the same chromatographic conditions.
-
Calculate the RRF: RRF = (Response_Analyte / Concentration_Analyte) / (Response_Surrogate / Concentration_Surrogate)
-
-
Calibration Curve: Prepare a series of calibration standards using the surrogate standard.
-
Sample Analysis: Analyze the sample containing the unknown concentration of the analyte.
-
Quantification: Calculate the concentration of the analyte using the surrogate's calibration curve and apply the RRF if determined.
Concentration_Analyte = (Response_Analyte / Slope_Surrogate_Curve) / RRF
If an RRF cannot be determined, the concentration is estimated assuming an RRF of 1.0, and the results should be reported as an "estimated concentration."
Conclusion: A Comparative Recommendation
For drug development professionals requiring the highest degree of accuracy and regulatory compliance, the synthesis and qualification of an in-house primary reference standard is the unequivocally superior approach . This method provides a direct and unambiguous calibration, forming the foundation for a fully validated, high-quality quantitative assay.
The surrogate standard approach offers a pragmatic alternative when resources or time are constrained. It is particularly useful for early-stage research and for non-targeted screening where concentration estimates are sufficient.[11] However, the inherent assumption of an equivalent response factor introduces a level of uncertainty that must be acknowledged and, if possible, mitigated by determining a relative response factor.
Ultimately, the choice of strategy depends on the intended application of the quantitative data and the stage of drug development. By understanding the principles and methodologies outlined in this guide, researchers can confidently establish a robust and scientifically sound calibration strategy for novel compounds like 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, ensuring the integrity of their scientific findings.
References
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]
- Lee, Y.-G., et al. (2012). Synthesis of Imidazolidines, Saccharins and Chromone Bearing Imidazolidine Ring. Asian Journal of Chemistry, 24(1), 129-132.
- International Journal of Pharmaceutical Sciences. (2024).
-
ijarsct. (2022). HPLC Method Development and Validation: A Review. [Link]
-
Jand'ál, P., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7589. [Link]
- ResearchGate. (2025). Synthesis of imidazolidine-2,4,5-triones.
- Unknown Source. (n.d.). 4.3.
- Lěsa, M., et al. (n.d.).
-
Johnson, T. A., & Abrahamsson, D. P. (2024). Quantification of chemicals in non-targeted analysis without analytical standards - Understanding the mechanism of electrospray ionization and making predictions. Current Opinion in Environmental Science & Health, 37, 100529. [Link]
-
Jand'ál, P., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules, 16(9), 7565-7589. [Link]
-
AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]
-
MacNeill, R. (2018). Biomarker quantification: the case for the surrogate analyte approach. Bioanalysis Zone. [Link]
- ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- IUPAC. (n.d.). HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT).
- Blackmore, T. R., & Thompson, P. E. (2011).
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Skyline. (n.d.). Surrogate Standards. [Link]
- Unknown Source. (2025).
- Shrisunder, N., et al. (2025).
-
IUPAC. (2025). surrogate internal standard. IUPAC Compendium of Chemical Terminology, 5th ed. [Link]
-
Wang, Y., et al. (2021). Detection-confirmation-standardization-quantification: a novel method for the quantitative analysis of active components in trad. PeerJ, 9, e11357. [Link]
- Al-Masoudi, N. A., et al. (2014). Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry, 7(2), 153-159.
- Meier-Augenstein, W., et al. (n.d.). Guidance for characterization of in‐house reference materials for light element stable isotope analysis.
- Liu, D., et al. (n.d.).
-
MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. [Link]
-
MDPI. (2024). Development of a Non-Target Screening and Quantitative Analysis Strategy Based on UPLC-Q-TOF/MS and UPLC-QQQ/MS to Improve the Quality Control of Wuling Capsule. [Link]
- Mahdi, R. (2021). Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. Annals of the Romanian Society for Cell Biology, 25(3), 569-584.
- Al-Jbouri, H. A. A. (2024). Synthesis and Characterization of Novel Compounds Containing of Imidazolidinone and Oxazepine Rings.
- Chan, S. L. F., et al. (n.d.).
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. cslib.contentdm.oclc.org [cslib.contentdm.oclc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. Quantification of chemicals in non-targeted analysis without analytical standards - Understanding the mechanism of electrospray ionization and making predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, demands a thorough understanding of potential hazards and the implementation of robust safety protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazard profiles of structurally similar molecules is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE).
Understanding the Hazard Profile of Structurally Related Compounds
The imidazolidine-2,4,5-trione core, a derivative of hydantoin, is a common motif in pharmacologically active compounds.[1][2][3] Analysis of SDS and toxicological data for analogous compounds, including other imidazolidine-2,4,5-triones and their precursors, reveals a consistent pattern of potential hazards. These include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Therefore, all handling procedures for 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione must be designed to mitigate these potential risks.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[7] Avoid the formation of dust and aerosols, and use non-sparking tools if the compound is dissolved in a flammable solvent.[8][9]
Recommended Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, categorized by the level of protection required for different laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Standard Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Chemical-resistant laboratory coat or gown | Recommended if there is any potential for aerosol generation |
| High-Risk/Emergency Situations (e.g., large spills, uncontrolled release) | Face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or apron over a lab coat | Full-face respirator with appropriate cartridges |
Detailed PPE Specifications and Rationale
1. Eye and Face Protection:
-
Rationale: The imidazolidine-2,4,5-trione class of compounds is known to cause serious eye irritation.[5][6] Direct contact with the eyes could result in significant injury.
-
Standard Protocol: At a minimum, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Enhanced Protocol: For procedures with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to chemical splash goggles.[10][11]
2. Hand Protection:
-
Rationale: Dermal contact is a significant route of exposure, and related compounds are known to be harmful upon skin contact and can cause irritation.[4][7]
-
Standard Protocol: Double-gloving is a best practice to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.[12] Nitrile or neoprene gloves are recommended.[10]
-
Glove Change Frequency: Gloves should be inspected before use and changed regularly, or immediately if they are torn, punctured, or known to be contaminated.[12]
3. Body Protection:
-
Rationale: To prevent contamination of personal clothing and to protect the skin from accidental spills.
-
Standard Protocol: A laboratory coat is mandatory. For handling more than milligram quantities, a chemical-resistant gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is recommended.[10][12]
-
Enhanced Protocol: In the event of a significant spill, a chemical-resistant apron or a full "bunny suit" may be necessary to provide comprehensive body protection.[13]
4. Respiratory Protection:
-
Rationale: Inhalation of dust or aerosols can lead to respiratory irritation and systemic toxicity.[5]
-
Standard Protocol: All handling of the solid compound or its solutions should be performed in a chemical fume hood to minimize the risk of inhalation.
-
Enhanced Protocol: If a fume hood is not available or in the case of a spill outside of a contained environment, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][13]
Operational and Disposal Plans
A critical aspect of laboratory safety is the establishment of clear, step-by-step procedures for both routine handling and emergency situations.
Workflow for Safe Handling
The following diagram illustrates the recommended workflow for handling 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, emphasizing the integration of PPE at each stage.
Caption: A decision tree for the proper segregation and disposal of waste generated during handling.
By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely handle 1-(2-Cyclohex-1-en-1-ylethyl)imidazolidine-2,4,5-trione, ensuring both personal safety and the integrity of their research.
References
- Fisher Scientific. (2012, April 30).
- NextSDS. 1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride.
- PubChem. 1-Methylimidazolidine-2,4,5-trione.
- Sigma-Aldrich. (2025, November 6).
- CHEMM. Personal Protective Equipment (PPE).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- NextSDS.
- ResearchGate. Synthesis of imidazolidine-2,4,5-triones.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Lee, Y.-G., et al. Synthesis of Imidazolidines, Saccharins and Chromone Bearing Imidazolidine Ring.
- National Center for Biotechnology Information. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes.
- ECHEMI. 1-ETHYLIMIDAZOLIDINE-2,4,5-TRIONE SDS.
- PubChem. 1-Ethylimidazolidine-2,4,5-trione.
- Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- ResearchGate. ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings.
- Benchchem. The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide.
- Tokyo Chemical Industry. (2024, December 10).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nextsds.com [nextsds.com]
- 5. 1-Methylimidazolidine-2,4,5-trione | C4H4N2O3 | CID 123196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. sams-solutions.com [sams-solutions.com]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
